ethyl 4-bromo-1H-pyrazole-3-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIXVTQCUMGIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348720 | |
| Record name | ethyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-34-3 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining ethyl 4-bromo-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, publicly documented synthesis, this guide details the most plausible and scientifically sound methodologies based on established chemical principles and analogous reactions reported in the literature. The information is presented to aid researchers in the design and execution of a successful synthesis.
Core Synthetic Strategies
Two primary retrosynthetic pathways are considered for the synthesis of this compound:
-
Direct Electrophilic Bromination: This approach involves the direct bromination of the precursor, ethyl 1H-pyrazole-3-carboxylate. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is generally the most reactive site.
-
Sandmeyer-type Reaction: This classic transformation involves the diazotization of an amino group followed by its displacement with a bromide ion, typically using a copper(I) or copper(II) bromide catalyst. This route would commence from ethyl 4-amino-1H-pyrazole-3-carboxylate.
Below, we provide detailed experimental protocols for each proposed route, along with the synthesis of the necessary starting materials.
Data Presentation
The following table summarizes the key quantitative data for the target compound and its regioisomeric analog, which can be useful for characterization and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₇BrN₂O₂ | 219.04 | 5932-34-3 |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | C₆H₇BrN₂O₂ | 219.04 | 1353100-91-0 |
Note: Experimental characterization data such as melting point and detailed NMR spectra for the target compound are not widely reported in publicly available literature. The data for the 3-bromo-4-carboxylate isomer is provided for reference.
Experimental Protocols
Route 1: Direct Electrophilic Bromination
This route focuses on the regioselective bromination of ethyl 1H-pyrazole-3-carboxylate. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of pyrazoles.
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Starting Material)
A common method for the synthesis of pyrazole-3-carboxylates involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
-
Reaction Scheme:
Caption: Synthesis of the starting material, ethyl 1H-pyrazole-3-carboxylate.
-
Methodology:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), a mixture of diethyl oxalate and ethyl acetate is added dropwise at a low temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred at room temperature for several hours to form the sodium salt of diethyl 2-formylsuccinate.
-
The resulting intermediate is then treated with hydrazine hydrate in a suitable solvent like ethanol or acetic acid.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is worked up by neutralization, extraction with an organic solvent (e.g., ethyl acetate), and purified by column chromatography or recrystallization to afford ethyl 1H-pyrazole-3-carboxylate.
-
Step 2: Bromination of Ethyl 1H-pyrazole-3-carboxylate
-
Reaction Scheme:
Caption: Direct bromination to yield the target compound.
-
Methodology (Proposed):
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Route 2: Sandmeyer-type Reaction
This route offers a potentially more regioselective approach to the target compound.
Step 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate
-
Methodology (Proposed):
-
Nitrate ethyl 1H-pyrazole-3-carboxylate using a mixture of nitric acid and sulfuric acid at low temperature (e.g., 0 °C).
-
Carefully add the pyrazole substrate to the pre-cooled nitrating mixture.
-
Stir the reaction at low temperature for a specified time, then pour onto ice.
-
Extract the product and purify by chromatography or recrystallization.
-
Step 2: Reduction of the Nitro Group to an Amine
-
Methodology (Proposed):
-
Reduce the nitro group of ethyl 4-nitro-1H-pyrazole-3-carboxylate to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).
-
For the SnCl₂ reduction, dissolve the nitro compound in ethanol or ethyl acetate, add an excess of SnCl₂ dihydrate and concentrated HCl, and heat the mixture.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Step 3: Sandmeyer Bromination of Ethyl 4-amino-1H-pyrazole-3-carboxylate
-
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of the target compound.
-
Methodology (Based on an analogous procedure for the 3-bromo-4-carboxylate isomer): [1]
-
To a solution of ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq.) and copper(II) bromide (1.0 eq.) in acetonitrile, slowly add isoamyl nitrite (2.7 eq.) at 0 °C.[1]
-
Heat the reaction mixture to 50 °C and stir overnight.[1]
-
Cool the reaction to room temperature and quench with 1N aqueous hydrochloric acid.[1]
-
Extract the mixture with ethyl acetate.[1]
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.[1]
-
Purify by column chromatography to yield this compound.
-
Logical Workflow for Synthesis
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Caption: Decision workflow for the synthesis of this compound.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific laboratory settings. Careful monitoring of the reactions by appropriate analytical techniques is crucial for achieving the desired outcome.
References
A Technical Guide to Ethyl 4-Bromo-1H-pyrazole-3-carboxylate
Executive Summary: This document provides a comprehensive technical overview of ethyl 4-bromo-1H-pyrazole-3-carboxylate, a substituted pyrazole of significant interest to the chemical and pharmaceutical industries. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] This guide details the fundamental chemical and physical properties, spectroscopic data, and relevant experimental protocols for this compound and its close isomers. Furthermore, it contextualizes the compound's potential within drug development by exploring the established roles of the pyrazole nucleus in targeting key signaling pathways.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound. It is important to note that pyrazole nomenclature can vary, and this compound may exist in tautomeric forms; it is often listed synonymously with ethyl 4-bromo-1H-pyrazole-5-carboxylate.[3] The core properties are summarized below.
| Property | Data | Reference(s) |
| Molecular Formula | C₆H₇BrN₂O₂ | [3] |
| Molecular Weight | 219.04 g/mol | [3] |
| CAS Number | 5932-34-3 | [3] |
| IUPAC Name | ethyl 4-bromo-1H-pyrazole-5-carboxylate | [3] |
| Appearance | White to off-white solid or powder | |
| Canonical SMILES | CCOC(=O)C1=C(C=NN1)Br | [3] |
| InChIKey | YTIXVTQCUMGIBZ-UHFFFAOYSA-N | [3] |
| Monoisotopic Mass | 217.96909 Da | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound and its isomers. While a complete dataset for the title compound is not publicly available, representative data for a closely related isomer, ethyl 3-bromo-1H-pyrazole-4-carboxylate, is presented below.
-
¹H NMR (400 MHz, CDCl₃): δ 9.78 (br. s, 1H), 8.10 (br. s, 1H), 4.33 (q, J = 7.22 Hz, 2H), 1.36 (m, 3H).[4]
-
¹³C NMR: A ¹³C NMR spectrum for this compound is available in spectral databases.[3]
Synthesis and Experimental Protocols
The synthesis of brominated pyrazole esters often involves the diazotization and subsequent bromination of an amino-pyrazole precursor. The following is a detailed experimental protocol for the synthesis of ethyl 3-bromo-1H-pyrazole-4-carboxylate , an isomer of the title compound, via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate[4]
-
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol)
-
Copper(II) bromide (CuBr₂) (7.2 g, 32 mmol)
-
Acetonitrile (65 mL)
-
Isoamyl nitrite (12 mL, 86 mmol)
-
1N Hydrochloric acid (150 mL)
-
Ethyl acetate (3 x 100 mL)
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (32 mmol) and copper(II) bromide (32 mmol) in acetonitrile is prepared in a suitable reaction vessel.[4]
-
The solution is cooled to 0°C.[4]
-
Isoamyl nitrite (86 mmol) is added slowly to the cooled mixture.[4]
-
The reaction mixture is then heated to 50°C and stirred overnight.[4]
-
Upon completion, the mixture is cooled to room temperature.[4]
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of 1N aqueous hydrochloric acid.[4]
-
The mixture is extracted three times with ethyl acetate.[4]
-
The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The resulting product is a brown oil that may partially solidify under vacuum.[4]
-
Biological Context and Drug Development Potential
While specific signaling pathway interactions for this compound are not extensively documented, the pyrazole scaffold is a cornerstone in modern medicinal chemistry.[1][5] Pyrazole-containing molecules have been successfully developed as inhibitors for a wide range of biological targets, particularly protein kinases and cyclooxygenases (COX).[2][6]
-
Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting critical signaling pathways implicated in cancer, such as the MAP kinase (MAPK) and VEGFR signaling pathways.[1][6]
-
Anti-Inflammatory Activity: The pyrazole moiety is famously present in the selective COX-2 inhibitor Celecoxib. This highlights the scaffold's utility in designing agents that modulate inflammatory pathways.[5]
-
Other Biological Activities: The pyrazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6][7]
This compound serves as a versatile synthetic intermediate, providing a scaffold that can be further functionalized to explore these and other biological targets.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of a brominated pyrazole ester, based on the protocol provided.
Caption: Synthesis workflow for ethyl 3-bromo-1H-pyrazole-4-carboxylate.
Role of the Pyrazole Scaffold in Drug Discovery
This diagram illustrates the logical relationship between the core pyrazole scaffold and its established roles in targeting various enzyme classes and signaling pathways relevant to drug discovery.
Caption: Role of the Pyrazole Scaffold in Drug Discovery.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
An In-depth Technical Guide to Ethyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 5932-34-3)
Executive Summary: This document provides a comprehensive technical overview of Ethyl 4-bromo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern chemical synthesis. With the CAS number 5932-34-3, this compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries. This guide details its physicochemical properties, provides an illustrative synthesis protocol, outlines its primary applications, and summarizes critical safety and handling information. The pyrazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, and this particular brominated derivative serves as a versatile intermediate for further chemical modification.
Physicochemical and Structural Data
This compound is an off-white solid compound at room temperature.[1] Its structure features a pyrazole ring brominated at the 4-position with an ethyl carboxylate group at the 3-position, making it a valuable synthon for introducing a substituted pyrazole moiety into larger molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 5932-34-3 | [2] |
| Molecular Formula | C₆H₇BrN₂O₂ | [2][3] |
| Molecular Weight | 219.04 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | CCOC(=O)C1=C(C=NN1)Br | [2] |
| InChIKey | YTIXVTQCUMGIBZ-UHFFFAOYSA-N | [2] |
| Appearance | Powder or liquid; Off-white solid | [1][4] |
| Purity | ≥97% - 98% | [4][5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Refrigeration may be required. |[4][5][6][7] |
Synthesis and Experimental Protocols
The synthesis of substituted pyrazoles can be achieved through various methods, with the Knorr pyrazole synthesis, involving the cyclocondensation of β-dicarbonyl compounds with hydrazine, being a classical approach.[8] For halogenated pyrazoles such as this compound, a common strategy involves the Sandmeyer-type diazotization and bromination of an amino-pyrazole precursor.
Experimental Protocol: Synthesis of Ethyl 3-bromopyrazole-4-carboxylate (Illustrative Method)
The following protocol describes the synthesis of a closely related isomer and is representative of the methods used to produce brominated pyrazole esters.[9]
Objective: To synthesize a brominated pyrazole carboxylate via a Sandmeyer-type reaction.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent, e.g., 5.0 g, 32 mmol)
-
Copper(II) bromide (1 equivalent, e.g., 7.2 g, 32 mmol)
-
Isoamyl nitrite (2.7 equivalents, e.g., 12 mL, 86 mmol)
-
Acetonitrile (e.g., 65 mL)
-
1N Hydrochloric acid (aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile, slowly add isoamyl nitrite at 0°C.[9]
-
Heat the reaction mixture to 50°C and stir overnight.[9]
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding 1N aqueous hydrochloric acid.[9]
-
Extract the mixture with ethyl acetate (e.g., 3 x 100 mL).[9]
-
Combine the organic phases, wash with water, and then dry over anhydrous sodium sulfate.[9]
-
Filter the solution and concentrate it under reduced pressure to yield the crude product.[9]
-
The resulting product can be further purified by standard methods such as column chromatography if necessary.
Applications in Research and Development
This compound is a highly valuable intermediate due to the reactivity of the bromine atom, which allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity.
-
Pharmaceutical Development: The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. This compound serves as a starting material for synthesizing novel therapeutic agents. Its derivatives have been explored for potential treatments in areas ranging from inflammation to cancer.[10]
-
Agrochemical Synthesis: This building block is crucial in creating new crop protection agents.[10] The pyrazole carboxamide scaffold is famously used in the insecticide class known as anthranilic diamides; a related compound, 5-bromo-1H-pyrazole-3-carboxylic acid, is a known intermediate in the synthesis of the insecticide Chlorantraniliprole.[11] Its derivatives are investigated for use as potent herbicides and fungicides.[10]
Safety and Handling
Proper handling of this compound is essential in a laboratory or manufacturing setting. It is classified as an irritant.
Table 2: GHS Hazard Information
| Code | Hazard Statement | Signal Word |
|---|---|---|
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Source:[5]
Precautionary Measures:
-
Prevention: Avoid breathing dust, fumes, or vapors.[5][6] Wash hands and any exposed skin thoroughly after handling.[5][6] Use only in a well-ventilated area or outdoors.[5][6] Wear protective gloves, clothing, eye, and face protection.[5][6]
-
Response:
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Conclusion
This compound is a foundational chemical for innovation in both the pharmaceutical and agrochemical sectors. Its defined physicochemical properties, established synthetic routes, and the versatile reactivity of its brominated pyrazole core make it an indispensable tool for medicinal and synthetic chemists. Adherence to strict safety protocols is mandatory to ensure its effective and safe use in research and development endeavors. As the demand for novel, high-efficacy active ingredients grows, the importance of such well-characterized building blocks will continue to increase.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5932-34-3 | 4H58-9-19 | MDL MFCD10697501 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. amadis.lookchem.com [amadis.lookchem.com]
- 5. 5932-34-3 this compound AKSci 8835AB [aksci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 5932-34-3・this compound [kgスケールでの合成実績あり]・this compound [kg-scale synthesis experience]【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. Buy 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | 1291177-22-4 [smolecule.com]
- 9. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Physical Properties of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, including reaction optimization, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized experimental protocols for their determination.
Chemical Identity and Computed Properties
Table 1: Chemical Identifiers and Computed Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₇BrN₂O₂ | [1] |
| Molecular Weight | 219.04 g/mol | [1] |
| CAS Number | 5932-34-3 | [1] |
| Canonical SMILES | CCOC(=O)C1=C(C=NN1)Br | [1] |
| InChI Key | YTIXVTQCUMGIBZ-UHFFFAOYSA-N | [1] |
| Exact Mass | 217.96909 Da | [1] |
| XLogP3 (Computed) | 1.5 | [1] |
| Topological Polar Surface Area | 55 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Crystal Structure Data (CCDC) | 114333 | [1] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not currently available in the cited literature and would need to be determined empirically.
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental procedures that can be employed to determine the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp, within 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[3]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[2][3]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[4]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
For ¹H NMR , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to a standard (e.g., tetramethylsilane, TMS).
-
For ¹³C NMR , a proton-decoupled spectrum is typically acquired. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Reporting: Chemical shifts (δ) are reported in ppm, followed by the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), the number of protons for ¹H NMR, and the coupling constants (J) in Hertz.[5]
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6][7]
-
Instrumentation: An FT-IR spectrometer is used to scan the sample.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plate) is first recorded and then automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of the functional groups in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[8]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[8]
-
Data Analysis: The spectrum displays the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.[9]
Solubility Profile
Determining the solubility of the compound in various solvents is crucial for its application in synthesis and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, alcohols (e.g., methanol, ethanol), chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and nonpolar solvents (e.g., hexanes).
-
Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube.[10] A measured volume of the solvent (e.g., 1 mL) is added incrementally with agitation.[11][12]
-
Observation: The solubility is determined by visual inspection. The compound is classified as soluble, partially soluble, or insoluble at a given concentration and temperature.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized batch of this compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
While specific experimental data for this compound remains to be fully documented in the scientific literature, this guide provides a robust framework for its physicochemical characterization. The computed properties offer a valuable starting point for experimental design, and the detailed protocols herein describe the necessary steps to obtain empirical data. A systematic approach, as outlined in the characterization workflow, will ensure a comprehensive understanding of this important chemical intermediate, thereby facilitating its effective use in the synthesis of novel compounds for drug discovery and development.
References
- 1. This compound | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
ethyl 4-bromo-1H-pyrazole-3-carboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 4-bromo-1H-pyrazole-3-carboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and a representative experimental workflow for this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Pyrazole derivatives are significant scaffolds in the synthesis of a wide range of therapeutic agents.[1]
Chemical Properties and Identifiers
This compound is a substituted pyrazole featuring a bromine atom at the 4-position and an ethyl carboxylate group at the 3-position. These functional groups provide reactive handles for further synthetic modifications, making it a versatile building block in the development of complex molecules.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2O2 | [2] |
| Molecular Weight | 219.04 g/mol | [2] |
| CAS Number | 5932-34-3 | [2] |
| Monoisotopic Mass | 217.96909 Da | [2] |
| Appearance | White powder | [3] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | [2] |
| InChIKey | YTIXVTQCUMGIBZ-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1=C(C=NN1)Br | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the bromination of a pyrazole precursor followed by esterification. A representative protocol for the synthesis of the precursor, 4-bromo-1H-pyrazole-3-carboxylic acid, is detailed below.
Synthesis of 4-bromo-1H-pyrazole-3-carboxylic Acid
This protocol describes the synthesis of the carboxylic acid precursor via oxidation of 4-bromo-3-methylpyrazole.
Materials:
-
4-bromo-3-methylpyrazole
-
Potassium permanganate (KMnO4)
-
Water (H2O)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4.1 g (0.05 mol) of 4-bromo-3-methylpyrazole and 200 mL of water.
-
Stir the mixture and heat it to 90 °C.
-
Add 23.7 g (0.15 mol) of potassium permanganate in batches over the course of the reaction.
-
Maintain the reaction at 90 °C for 8 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and wash the filter cake with water.
-
Concentrate the filtrate to a volume of 30 mL.
-
Cool the concentrated filtrate to 0 °C.
-
Adjust the pH of the solution to 3 with concentrated hydrochloric acid to precipitate the solid product.
-
Filter the precipitate and dry it to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[4]
Esterification to this compound
The resulting 4-bromo-1H-pyrazole-3-carboxylic acid can then be esterified to the final product using standard methods, such as Fischer esterification. This typically involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) and heating the mixture under reflux.
Workflow and Pathway Visualizations
The following diagrams illustrate key processes related to the synthesis and potential applications of this compound.
Caption: Synthetic workflow for this compound.
References
The Diverse Biological Activities of Pyrazole Carboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates and their corresponding amides, exhibit a remarkable breadth of biological activities, positioning them as privileged structures in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological landscape of pyrazole carboxylate derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, detailing experimental methodologies, and visualizing complex biological processes.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
A notable area of investigation is the inhibition of protein kinases, which are often dysregulated in cancer. For instance, certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been shown to be potent inhibitors of Aurora-A kinase, a key regulator of mitosis.[3] Similarly, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the enzyme.[4] The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2][5]
Furthermore, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) or autophagy in cancer cells, highlighting their potential to modulate fundamental cellular processes.[6] The structure-activity relationship (SAR) studies of these compounds often reveal that specific substitutions on the pyrazole ring and the carboxamide moiety are crucial for their cytotoxic effects.[1][7] For example, the presence of lipophilic and electron-withdrawing groups can enhance the anticancer activity against certain cell lines.[1]
Quantitative Data: Anticancer Activity of Pyrazole Carboxylate Derivatives
| Compound Class | Target/Mechanism | Cell Line(s) | Activity (IC50) | Reference(s) |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A kinase inhibition | HCT116, MCF-7 | 0.16 - 0.46 µM | [3] |
| 5-amino-1H-pyrazole-4-carboxamides | Pan-FGFR covalent inhibition | NCI-H520, SNU-16, KATO III | 19 - 99 nM | [4] |
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amides | Inhibition of cell growth | Various | Not specified | [1] |
| Pyrazole chalcones | Cytotoxicity | MCF-7, HeLa | Not specified | [1] |
| Pyrazole derivatives containing thiourea skeleton | EGFR inhibition | MCF-7 | 0.07 - 0.08 µM | [8] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole carboxylate derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11]
The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against various microbial strains.[12][13][14] The agar diffusion method is also commonly employed for initial screening of antimicrobial potency.[11][15]
Structure-activity relationship studies have indicated that the nature and position of substituents on the pyrazole ring are critical for antimicrobial activity. For instance, certain substitutions can lead to broad-spectrum activity, while others may confer selectivity towards specific types of microorganisms.[10] Some pyrazole derivatives have shown inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as on fungal pathogens like Candida albicans and Aspergillus fumigatus.[10][11]
Quantitative Data: Antimicrobial Activity of Pyrazole Carboxylate Derivatives
| Compound Class | Test Organism(s) | Activity (MIC) | Reference(s) | |---|---|---|---|---| | Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida tropicalis, Candida parapsilosis, Candida glabrata | Good inhibitory effects |[10] | | 4-acyl-pyrazole-3-carboxylic acids | B. subtilis, S. aureus, K. pneumoniae, P. aeruginosa, E. coli | Higher activity than reference drugs |[10] | | Pyrazole-dimedone compounds | C. albicans, S. aureus, E. faecalis, B. subtilis | MIC: 16 µg/L against S. aureus |[10] | | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Seven phytopathogenic fungi | High activity |[16] | | Pyrazole derivatives | Escherichia coli | MIC: 0.25 µg/mL |[13] | | Pyrazole derivatives | Streptococcus epidermidis | MIC: 0.25 µg/mL |[13] | | Pyrazole derivatives | Aspergillus niger | MIC: 1 µg/mL |[13] |
Enzyme Inhibition: Modulating Biological Processes with Precision
The ability of pyrazole carboxylate derivatives to selectively inhibit enzymes is a key aspect of their therapeutic potential.[9] Beyond the aforementioned kinases, these compounds have been shown to target a range of other enzymes implicated in various diseases.
One significant area of research is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in physiological processes such as pH regulation and CO2 transport.[17][18] The inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma and epilepsy.[18] The inhibitory effects of pyrazole derivatives on CAs are typically investigated using in vitro assays that measure the hydrolysis of a substrate like p-nitrophenyl acetate.[17]
Furthermore, pyrazole carboxylate derivatives have been identified as inhibitors of other enzymes, including long-chain L-2-hydroxy acid oxidase (Hao2), which is a potential target for blood pressure regulation, and cholinesterases, which are relevant to Alzheimer's disease.[19][20] The discovery of potent and selective enzyme inhibitors from the pyrazole carboxylate class often involves screening compound libraries and subsequent lead optimization based on structure-activity relationships.[20]
Quantitative Data: Enzyme Inhibition by Pyrazole Carboxylate Derivatives
| Compound Class | Target Enzyme | Activity (Ki/IC50) | Reference(s) |
| Pyrazole carboxamide derivatives | Carbonic Anhydrase I and II (hCA I, hCA II) | Ki: 0.119–3.999 µM (hCA I), 0.084–0.878 µM (hCA II) | [18] |
| Pyrazole carboxamide derivatives | Cholinesterases (AChE, BChE) | Ki: 6.60–14.15 nM (AChE), 54.87–137.20 nM (BChE) | [19] |
| Pyrazole carboxylic acids | Rat long chain L-2-hydroxy acid oxidase (Hao2) | Potent and selective inhibitors | [20] |
| Pyrazole-4-carboxamide derivatives | Succinate dehydrogenase (SDH) | Excellent fungicidal activities | [15] |
| 1H-Pyrazole-4-carboxylic acid derivatives | ALKBH1 DNA 6mA demethylase | IC50: 0.031 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of pyrazole carboxylate derivatives.
Synthesis of Pyrazole-5-carboxamide Derivatives
A common synthetic route involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester at the C5 position, followed by amidation.[21]
Step 1: Synthesis of Pyrazole-5-carboxylate Ester This is often achieved through a Knorr pyrazole synthesis or similar cyclization reactions. The crude product is purified by recrystallization or column chromatography.[21]
Step 2: Saponification to Pyrazole-5-carboxylic Acid The pyrazole-5-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using a base such as NaOH or LiOH. The reaction is monitored by TLC, and upon completion, the mixture is acidified to precipitate the carboxylic acid, which is then collected by filtration.[21]
Step 3: Acid Chloride Formation and Amidation The pyrazole-5-carboxylic acid is converted to the more reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride. The crude acid chloride is then reacted with the desired amine in the presence of a base to form the final pyrazole-5-carboxamide.[21]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][22][23]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[24]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylate derivatives and incubate for a specified period (e.g., 72 hours).[24]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18][24]
-
Solubilization: Add a solubilizing agent (e.g., MTT solvent) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[18][22]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the pyrazole carboxylate derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.[4][7]
-
Reagent Preparation: Prepare assay buffer, a stock solution of the CA enzyme, and a stock solution of the substrate (p-nitrophenyl acetate, p-NPA).[7]
-
Assay Setup: In a 96-well plate, add the assay buffer, the pyrazole carboxylate derivative (inhibitor), and the CA enzyme solution. Incubate to allow for inhibitor-enzyme binding.[4][7]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution.[7]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader. The rate of absorbance increase corresponds to the rate of p-nitrophenol formation.[7]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
Conclusion
Pyrazole carboxylate derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and enzyme inhibitory effects, underscore their potential for the development of novel therapeutics. The continued exploration of the structure-activity relationships of these derivatives, coupled with the application of robust and standardized experimental protocols, will undoubtedly pave the way for the identification of new lead compounds with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to aid researchers in this endeavor, providing a consolidated view of the current landscape and a practical framework for future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. promega.com [promega.com]
- 6. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orientjchem.org [orientjchem.org]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. echemcom.com [echemcom.com]
- 16. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 17. researchgate.net [researchgate.net]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. benchchem.com [benchchem.com]
- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. atcc.org [atcc.org]
- 24. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to the Reactivity and Stability of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic pyrazole ring, and an ester moiety—offers a multitude of synthetic handles for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and graphical representations of key transformations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyrazole-based compounds.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, in particular, serves as a key intermediate in the synthesis of complex molecular architectures, largely owing to the synthetic versatility of its C-Br bond in cross-coupling reactions.[4] This guide will delve into the synthesis, reactivity, and stability of this important molecule.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the most common being the bromination of a pyrazole precursor or the cyclization of a brominated acyclic precursor. A highly plausible and commonly employed method for the introduction of a bromine substituent onto a pyrazole ring is via a Sandmeyer-type reaction, starting from the corresponding amino-pyrazole.
Proposed Synthesis via Diazotization of Ethyl 4-amino-1H-pyrazole-3-carboxylate
Alternative Synthetic Route: Direct Bromination
Another viable synthetic strategy involves the direct bromination of the parent ethyl 1H-pyrazole-3-carboxylate. Electrophilic substitution on the pyrazole ring typically occurs at the 4-position. Various brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent can be employed for this purpose.[2][7]
Experimental Protocol: Bromination of Ethyl 1H-pyrazole-4-carboxylate (Analogous Procedure)
The following is a protocol for the bromination of the isomeric ethyl 1H-pyrazole-4-carboxylate, which can be adapted for the 3-carboxylate isomer.[2]
-
Reaction Setup: In a suitable reactor, a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) is prepared in a solvent such as tetrahydrofuran (THF).
-
Base and Bromine Addition: An aqueous solution of sodium hydroxide is added, followed by acetic acid to create a buffered solution. The mixture is cooled, and bromine (2 equivalents) is added dropwise while maintaining a low temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Reactivity of this compound
The reactivity of this compound is dominated by the three key functional groups: the C-Br bond, the pyrazole ring, and the ethyl ester.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl and heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
The following is a general protocol that can be adapted for this compound.
-
Reaction Setup: To a reaction vessel, add the 4-bromopyrazole derivative (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Table 1: Expected Yields for Suzuki Coupling of 4-Bromopyrazole with Various Boronic Acids (Analogous System)
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |
Data is for the parent 4-bromopyrazole and serves as an estimation for the reactivity of the target compound.
N-Alkylation of the Pyrazole Ring
The pyrazole ring contains two nitrogen atoms, both of which can potentially undergo alkylation. The regioselectivity of N-alkylation is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent). For 1H-pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.
Experimental Protocol: General Procedure for N-Alkylation
-
Deprotonation: To a solution of the pyrazole in a suitable solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) and stir at room temperature.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate) and continue stirring at room temperature or with heating until the reaction is complete.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting regioisomers can often be separated by column chromatography.
Hydrolysis of the Ethyl Ester
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, is commonly employed.[1]
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve the ethyl ester in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Saponification: Add an aqueous solution of a base (e.g., 10% NaOH) and stir the mixture at room temperature for several hours.
-
Acidification and Extraction: After the reaction is complete, remove the alcohol under reduced pressure. The aqueous phase is then acidified with a mineral acid (e.g., 2N HCl) to precipitate the carboxylic acid. The product can then be collected by filtration or extracted with an organic solvent.
Stability
The stability of this compound is a critical consideration for its storage and handling.
-
Thermal Stability: Halogenated pyrazole derivatives generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur, potentially involving the cleavage of the C-Br bond or fragmentation of the pyrazole ring.
-
Chemical Stability:
-
Acidic Conditions: The pyrazole ring is generally stable to acidic conditions, although prolonged exposure to strong acids at high temperatures may lead to degradation. The ester group is also relatively stable to hydrolysis under mild acidic conditions.
-
Basic Conditions: The ester group is susceptible to hydrolysis under basic conditions, as described in section 3.3. The pyrazole ring itself is generally stable to basic conditions.
-
-
Photostability: Brominated aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light. This can involve the homolytic cleavage of the C-Br bond to generate radical intermediates, which can lead to debromination or other secondary reactions.[8][9] It is therefore advisable to store the compound protected from light.
Role in Drug Development
This compound is a valuable building block in the synthesis of pharmaceutically active compounds. The pyrazole-3-carboxylate moiety is a known pharmacophore that can interact with various biological targets. The ability to functionalize the 4-position via the bromo substituent allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Pyrazole derivatives have been investigated as inhibitors of a wide range of enzymes, including kinases, and as ligands for various receptors.[4]
Conclusion
This compound is a synthetically versatile molecule with a rich reactivity profile. The presence of a handle for cross-coupling reactions (C-Br), a site for substitution (N-H), and a modifiable ester group makes it an attractive starting material for the synthesis of a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and stability is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry. This guide provides a foundational understanding and practical protocols to aid in the exploration of this valuable chemical entity.
References
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | 1291177-22-4 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
The Versatility of Brominated Pyrazoles: A Technical Guide for Researchers
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a bromine atom to this core structure significantly enhances its utility, offering a versatile handle for further functionalization and often contributing to potent biological activity. This technical guide provides an in-depth overview of the potential applications of brominated pyrazoles in research, with a focus on their roles as anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. Detailed experimental protocols and visual representations of key biological pathways are presented to facilitate further investigation and application by researchers, scientists, and drug development professionals.
Brominated Pyrazoles as Selective COX-2 Inhibitors
A prominent application of brominated pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The bromine atom in these molecules can play a crucial role in directing the molecule into the active site of the enzyme and contributing to its binding affinity.
Quantitative Data: COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activities of celecoxib, a well-known brominated pyrazole-containing COX-2 inhibitor, and other relevant compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12[1] |
| Celecoxib | >100 | 0.04 | >2500 |
| Rofecoxib | >100 | 0.53 | >188 |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Meloxicam | 37 | 6.1 | 6.1[1] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a brominated pyrazole derivative)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 10 µM EDTA)
-
Vehicle (e.g., DMSO)
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compound or vehicle to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
The following diagram illustrates the enzymatic action of COX-2 and its inhibition by brominated pyrazole derivatives like celecoxib.
Caption: Inhibition of the COX-2 enzyme by brominated pyrazoles.
Brominated Pyrazoles as Kinase Inhibitors
Brominated pyrazoles have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The bromine atom can be strategically positioned to interact with specific residues in the kinase active site, thereby enhancing binding affinity and selectivity.
Quantitative Data: Kinase Inhibition
The following table presents the inhibitory activities of representative brominated pyrazole-containing kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3[2][3] |
| Ruxolitinib | JAK2 | 2.8[2][3] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57[4] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66[4] |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62[4] |
| p38 MAPK Inhibitor IV | p38α | 220 |
| p38 MAPK Inhibitor IV | p38β | 130 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant target kinase (e.g., Haspin, p38α)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the kinase and substrate to each well.
-
Add the diluted test compound or vehicle to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathway: p38 MAPK Signaling Cascade
The following diagram illustrates the p38 MAPK signaling pathway and its inhibition by a pyrazole-based inhibitor.
Caption: Inhibition of the p38 MAPK signaling cascade by a pyrazole inhibitor.
Brominated Pyrazoles in Anticancer Research
The pyrazole scaffold is frequently found in molecules with potent anticancer activity. Bromination of these scaffolds can lead to enhanced cytotoxicity against various cancer cell lines. These compounds often exert their effects through multiple mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival, and the induction of apoptosis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of several brominated pyrazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0[5] |
| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8[5] |
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8[5] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12[6] |
| Pyrazolo[1,5-a]pyrimidine 34d | HeLa (Cervical) | 10.41[6] |
| Pyrazolo[1,5-a]pyrimidine 34d | DU-145 (Prostate) | 10.77[6] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line and calculate its IC50 value.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (brominated pyrazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Experimental Workflow: Anticancer Drug Screening
The following diagram outlines a typical workflow for screening and evaluating potential anticancer compounds.
Caption: A general workflow for the discovery and development of anticancer drugs.
Synthesis of Brominated Pyrazoles
The synthesis of brominated pyrazoles can be achieved through various methods, including the direct bromination of a pre-formed pyrazole ring or by using brominated starting materials in the cyclization reaction.
Experimental Protocol: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid
This protocol describes the synthesis of a brominated pyrazole derivative via oxidation of a methyl group.[11]
Objective: To synthesize 4-bromo-1H-pyrazole-3-carboxylic acid.
Materials:
-
4-bromo-3-methylpyrazole
-
Potassium permanganate (KMnO4)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole and water.
-
Heat the mixture to 90°C with stirring.
-
Add potassium permanganate in portions over a period of time.
-
Maintain the reaction at 90°C for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.
-
Wash the filter cake with water.
-
Concentrate the filtrate, cool to 0°C, and acidify with concentrated HCl to a pH of 3.
-
Collect the precipitated solid by filtration and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.
Experimental Protocol: Synthesis of Pyrazolo[3,4-g]isoquinolines
This protocol outlines the synthesis of a tricyclic pyrazole system.[12][13][14]
Objective: To synthesize pyrazolo[3,4-g]isoquinoline derivatives.
Materials:
-
Appropriately substituted isoquinoline precursor
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Palladium on carbon (Pd/C) for reduction if necessary
-
Hydrogen gas
Procedure:
-
Dissolve the isoquinoline precursor in ethanol.
-
Add hydrazine hydrate or a substituted hydrazine.
-
Reflux the mixture for a specified time.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
If a reduction step is required (e.g., for a nitro group), dissolve the product in a suitable solvent, add Pd/C, and hydrogenate under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the solvent to obtain the final product.
Conclusion
Brominated pyrazoles represent a highly valuable class of compounds for researchers in drug discovery and materials science. Their synthetic accessibility and the diverse biological activities they exhibit make them attractive starting points for the development of novel therapeutics. The bromine atom not only serves as a key element for tuning the electronic and steric properties of the molecule but also provides a convenient site for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a practical resource for scientists working with these promising heterocyclic scaffolds.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4- g]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of ethyl 4-bromo-1H-pyrazole-3-carboxylate. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of pharmacologically active compounds. Understanding its precise molecular structure is paramount for predicting its chemical behavior, designing new synthetic routes, and exploring its potential biological activities.
Compound Identity and Properties
This compound is a heterocyclic organic compound with the molecular formula C₆H₇BrN₂O₂.[1] Its structure consists of a pyrazole ring substituted with a bromine atom at the 4-position and an ethyl carboxylate group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[1] |
| Molecular Weight | 219.04 g/mol | PubChem[1] |
| CAS Number | 5932-34-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1=C(C=NN1)Br | PubChem[1] |
Spectroscopic Data for Structural Confirmation
Note: The following ¹H NMR data is for the isomer ethyl 3-bromopyrazole-4-carboxylate and serves as a reference.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | C5-H of pyrazole ring |
| ~4.33 | q | 2H | -CH₂- of ethyl group |
| ~1.36 | t | 3H | -CH₃ of ethyl group |
| ~13.0 (broad) | s | 1H | N-H of pyrazole ring |
¹³C NMR (Carbon-13 NMR):
Predicted ¹³C NMR chemical shifts are essential for confirming the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (ester) |
| ~140 | C3-pyrazole |
| ~130 | C5-pyrazole |
| ~95 | C4-pyrazole (bearing Br) |
| ~61 | -CH₂- (ethyl) |
| ~14 | -CH₃ (ethyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
| m/z | Interpretation |
| 218/220 | [M]⁺ and [M+2]⁺ isotopic peaks for bromine |
| 190/192 | [M - C₂H₄]⁺ |
| 173/175 | [M - OC₂H₅]⁺ |
| 145/147 | [M - COOC₂H₅]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Broad | N-H stretching |
| ~2980 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1550 | Medium | C=N stretching (pyrazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~650 | Medium | C-Br stretching |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and validation of the structural data.
Synthesis of this compound (Illustrative)
A plausible synthetic route involves the bromination of ethyl 1H-pyrazole-3-carboxylate.
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Benzoyl peroxide (initiator)
Procedure:
-
Dissolve ethyl 1H-pyrazole-3-carboxylate in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Data Acquisition (Electron Impact - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
Visualization of the Structure Elucidation Workflow
The logical flow of experiments and data analysis in determining the structure of a small molecule can be visualized as follows:
Caption: Workflow for the structure elucidation of an organic compound.
This diagram illustrates the parallel and convergent nature of spectroscopic analysis in modern organic chemistry. Data from multiple independent techniques are integrated to build a conclusive and unambiguous structural assignment.
References
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining ethyl 4-bromo-1H-pyrazole-3-carboxylate, a key building block in the development of novel pharmaceutical agents. The information presented herein is intended for an audience with a background in organic chemistry.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile applications as a synthetic intermediate. The pyrazole core is a common motif in a wide range of biologically active molecules. The presence of a bromo substituent provides a handle for further functionalization through various cross-coupling reactions, while the ethyl carboxylate group can be readily modified, making this compound a valuable scaffold for the synthesis of diverse compound libraries. This guide outlines two principal and effective retrosynthetic pathways for its preparation.
Synthetic Pathways
Two primary synthetic strategies have been identified for the synthesis of this compound. The first involves the initial construction of the pyrazole ring followed by a selective bromination at the 4-position. The second strategy employs a pre-brominated precursor, which is then converted to the target molecule, either by ring formation or by modification of a functional group.
Route 1: Cyclocondensation Followed by Bromination
This approach first constructs the ethyl 1H-pyrazole-3-carboxylate core, which is subsequently brominated.
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The synthesis of the pyrazole ester precursor can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common method involves the reaction of diethyl oxalate with a compound containing an activated methylene group, such as a ketone, followed by treatment with hydrazine hydrate.[1][2]
Step 2: Bromination of Ethyl 1H-pyrazole-3-carboxylate
The selective bromination of the pyrazole ring at the 4-position is a key step. This can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.
Experimental Protocol: Bromination of Ethyl 1H-pyrazole-3-carboxylate (General Procedure)
A solution of ethyl 1H-pyrazole-3-carboxylate in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) is treated with one equivalent of N-bromosuccinimide. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Route 2: Synthesis from a Brominated Precursor
This strategy begins with a precursor that already contains the bromine atom at the desired position.
Method A: Oxidation of 4-bromo-3-methyl-1H-pyrazole followed by Esterification
This method involves the oxidation of a commercially available or readily synthesized methylpyrazole to the corresponding carboxylic acid, which is then esterified.
Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid
4-bromo-3-methyl-1H-pyrazole is oxidized to 4-bromo-1H-pyrazole-3-carboxylic acid using a strong oxidizing agent like potassium permanganate.[3]
Experimental Protocol: Oxidation of 4-bromo-3-methyl-1H-pyrazole [3]
To a stirred suspension of 4-bromo-3-methylpyrazole in water, potassium permanganate is added portion-wise at an elevated temperature (e.g., 90 °C). The reaction is monitored until completion. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid product, which is then collected by filtration and dried.
Step 2: Esterification of 4-bromo-1H-pyrazole-3-carboxylic acid
The carboxylic acid is converted to the ethyl ester via Fischer esterification.
Experimental Protocol: Fischer Esterification [4]
4-bromo-1H-pyrazole-3-carboxylic acid is dissolved in an excess of ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated at reflux for several hours. After cooling, the excess ethanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to yield the crude ethyl ester, which is then purified.
Method B: Bromination of 1H-pyrazole-3-carboxylic acid followed by Esterification
An alternative approach is to first brominate 1H-pyrazole-3-carboxylic acid and then perform the esterification.
Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid
1H-pyrazole-3-carboxylic acid is brominated using liquid bromine in the presence of a phase transfer catalyst.[3]
Experimental Protocol: Bromination of 1H-pyrazole-3-carboxylic acid [3]
To a mixture of 1H-pyrazole-3-carboxylic acid and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in water, liquid bromine is added. The reaction is heated to reflux, and an aqueous solution of a base (e.g., potassium hydroxide) is added. After the reaction is complete, the mixture is cooled and acidified to precipitate the product, which is then isolated.
Step 2: Esterification of 4-bromo-1H-pyrazole-3-carboxylic acid
This step is carried out as described in Route 2, Method A.
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps described above.
| Route | Step | Starting Material(s) | Key Reagents | Product | Yield (%) | Reference |
| 2A | 1 | 4-bromo-3-methyl-1H-pyrazole | Potassium permanganate | 4-bromo-1H-pyrazole-3-carboxylic acid | 64.2 | [3] |
| 2A | 2 | 4-bromo-1H-pyrazole-3-carboxylic acid | Ethanol, Sulfuric acid | This compound | High (Typical) | [4] |
| 2B | 1 | 1H-pyrazole-3-carboxylic acid | Bromine, Tetrabutylammonium bromide, Potassium hydroxide | 4-bromo-1H-pyrazole-3-carboxylic acid | Not specified | [3] |
| 2B | 2 | 4-bromo-1H-pyrazole-3-carboxylic acid | Ethanol, Sulfuric acid | This compound | High (Typical) | [4] |
Mandatory Visualization
The following diagrams illustrate the logical workflows of the described synthetic pathways.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflows for Route 2.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ethyl 4-bromo-1H-pyrazole-3-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The C4-arylated pyrazole motif is a prominent scaffold in numerous biologically active compounds.
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with various aryl and heteroaryl boronic acids allows for the introduction of diverse substituents at the 4-position of the pyrazole ring, enabling the synthesis of targeted molecular libraries for drug discovery and other applications.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, ethyl 3-aryl-4-bromo-1H-pyrazole-5-carboxylate, with various arylboronic acids. These data provide a strong starting point for the optimization of reactions with this compound. The reactions were performed under microwave irradiation.
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 4-phenyl-1H-pyrazole-3-carboxylate | 20 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 20 | 97 |
| 3 | 4-Fluorophenylboronic acid | Ethyl 4-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 20 | 92 |
| 4 | 4-Chlorophenylboronic acid | Ethyl 4-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 25 | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Ethyl 4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate | 30 | 85 |
| 6 | 3-Methoxyphenylboronic acid | Ethyl 4-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | 20 | 93 |
| 7 | 2-Methoxyphenylboronic acid | Ethyl 4-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate | 30 | 78 |
| 8 | Naphthalene-2-boronic acid | Ethyl 4-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate | 25 | 90 |
| 9 | Thiophene-2-boronic acid | Ethyl 4-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | 20 | 85 |
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The choice of method will depend on the available equipment and the desired reaction time.
Protocol 1: Conventional Heating
This protocol is a general procedure adapted from established methods for the Suzuki coupling of 4-bromopyrazoles.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 4-aryl-1H-pyrazole-3-carboxylate.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter times.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 7-9).
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.
Application Notes and Protocols: Ethyl 4-bromo-1H-pyrazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 4-bromo-1H-pyrazole-3-carboxylate as a versatile building block in medicinal chemistry. The document details its application in the synthesis of kinase inhibitors and other bioactive molecules, supported by experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.
Introduction
This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with protein targets. The presence of a bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. The ethyl carboxylate at the 3-position offers a site for further functionalization, such as conversion to amides, which can significantly impact biological activity.
This building block is particularly valuable in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The pyrazole scaffold can effectively mimic the hinge-binding motif of ATP, leading to potent inhibition of various kinase families.
Key Synthetic Applications and Protocols
The chemical versatility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for the most common transformations.
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties. This reaction is fundamental in the synthesis of bi-aryl kinase inhibitors.
Experimental Protocol: Synthesis of Ethyl 4-aryl-1H-pyrazole-3-carboxylate
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 4-aryl-1H-pyrazole-3-carboxylate.
-
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in their own right.
Experimental Protocol: Synthesis of Ethyl 4-alkynyl-1H-pyrazole-3-carboxylate
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous TEA or DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
Upon completion, cool to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
This reaction is crucial for synthesizing 4-amino-pyrazole derivatives, a common motif in kinase inhibitors that often interact with the hinge region of the ATP-binding pocket.
Experimental Protocol: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate Derivatives
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.
-
Add the solvent, this compound, and the amine.
-
Seal the vessel and heat to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Applications in Kinase Inhibitor Synthesis and Biological Data
Derivatives of this compound have shown inhibitory activity against several important kinase targets. The following tables summarize representative quantitative data for such compounds.
Table 1: Suzuki-Miyaura Coupling Products and their Biological Activity
| Coupling Partner (Arylboronic Acid) | Final Product Structure | Kinase Target | IC₅₀ (nM) | Reference |
| 4-Aminophenylboronic acid | JAK1/2/3 | 3.4/2.2/3.5 | [1] | |
| 3,4-Dimethoxyphenylboronic acid | Aurora A/B | 939/583 | [2] | |
| 4-(Piperazin-1-yl)phenylboronic acid | FLT3 | 0.089 | [3] |
Table 2: Buchwald-Hartwig Amination Products and their Biological Activity
| Coupling Partner (Amine) | Final Product Structure | Kinase Target | IC₅₀ (nM) | Reference |
| 4-Chloro-3-methoxyaniline | JAK1 | - | [4] | |
| Aniline | CDK2 | 960 | [5] | |
| 4-Fluoroaniline | JAK2 | - | [6] |
Table 3: Sonogashira Coupling Products and their Biological Activity
| Coupling Partner (Alkyne) | Final Product Structure | Target | IC₅₀ (µM) | Reference |
| Phenylacetylene | LDH | - | [1] | |
| Ethynylbenzene | Haspin | 0.167 | ||
| 1-Ethynyl-4-fluorobenzene | CLK1 | 0.101 |
Note: The final product structures are representative and may have undergone further modifications (e.g., amide formation) from the initial cross-coupling product.
Relevant Signaling Pathways
The kinase targets of compounds derived from this compound are involved in critical cellular signaling pathways implicated in cancer and inflammation.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway.
PI3K-Akt Signaling Pathway
Caption: The PI3K-Akt signaling pathway.
Caption: Simplified overview of CDK-cyclin complexes in cell cycle progression.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. Its utility in constructing kinase inhibitors has been demonstrated through the application of robust cross-coupling methodologies, leading to potent modulators of key signaling pathways. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with Pyrazole Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Sonogashira coupling reactions with pyrazole substrates, a critical transformation for the synthesis of novel compounds in medicinal chemistry and materials science. Pyrazole moieties are key pharmacophores, and their functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl groups, enabling the generation of new chemical entities for drug discovery.[1]
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[2][3] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has been extensively applied in the synthesis of complex molecules.[1][2]
When working with pyrazole substrates, certain challenges may arise, including catalyst inhibition by the N-heterocycle and potential side reactions like homocoupling (Glaser coupling) and dehalogenation.[4] These notes provide optimized protocols and troubleshooting strategies to ensure successful coupling outcomes.
Data Presentation: Sonogashira Coupling of Substituted Iodopyrazoles
The following table summarizes the yields obtained from the Sonogashira coupling of various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene. These reactions were performed under standard Sonogashira conditions.[1][5]
| Entry | Pyrazole Substrate | Product | Yield (%) |
| 1 | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 85 |
| 2 | 1-(1-ethoxyethyl)-3-iodo-5-methyl-1H-pyrazole | 1-(1-ethoxyethyl)-5-methyl-3-(phenylethynyl)-1H-pyrazole | 82 |
| 3 | 1-(1-ethoxyethyl)-3-iodo-5-phenyl-1H-pyrazole | 1-(1-ethoxyethyl)-5-phenyl-3-(phenylethynyl)-1H-pyrazole | 88 |
| 4 | Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-5-carboxylate | Ethyl 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-5-carboxylate | 75 |
| 5 | (1-(1-ethoxyethyl)-3-iodo-1H-pyrazol-5-yl)methanol | (1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazol-5-yl)methanol | 70 |
| 6 | 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole | 1-(1-ethoxyethyl)-4-iodo-3-(phenylethynyl)-1H-pyrazole | 65 |
| 7 | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | 55 |
Table adapted from data presented in "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions".[1][5]
Experimental Workflow Diagram
Caption: General experimental workflow for Sonogashira cross-coupling.[1]
Experimental Protocols
Important Safety Note: Always work in a well-ventilated fume hood. Organic solvents are flammable and should be handled with care. All glassware should be properly dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as palladium(0) complexes can be air-sensitive.[1][2] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling of Iodopyrazoles
This protocol is a generalized procedure adapted for the coupling of iodopyrazole substrates with terminal alkynes.[1]
Materials:
-
4-Iodopyrazole substrate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or Triethylamine)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 eq)
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).[1]
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., 5 mL per 1.0 mmol of substrate) and the amine base (e.g., Et₃N, 3.0 eq). Stir the mixture at room temperature for 5-10 minutes.[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up:
-
Upon completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.[1]
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Copper-Free Sonogashira Coupling of Pyrazole Bromides
This protocol is beneficial for substrates sensitive to copper or when homocoupling of the alkyne is a significant issue. It is based on a room-temperature coupling using a monoligated palladium precatalyst.
Materials:
-
Pyrazole bromide substrate (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)
-
Base (e.g., 2,2,6,6-tetramethylpiperidine (TMP) or other bulky amine, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Reaction vial with a screw cap and septum
-
Inert gas supply (Argon) or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the pyrazole bromide (1.0 eq), the palladium precatalyst (2.5 mol %), and a stir bar to a reaction vial.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the residue by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | - Catalyst Inactivation: Pyrazole coordinating to the palladium center. - Poor Reagent Quality: Presence of water or oxygen. - Insufficient Temperature: Particularly for less reactive bromides. | - Use bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. - Ensure solvents and bases are anhydrous and thoroughly degassed. - Gradually increase the reaction temperature, monitoring for decomposition.[4] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of Oxygen: Promotes oxidative homocoupling. - Copper(I) Co-catalyst: Often implicated in promoting this side reaction. | - Ensure rigorous anaerobic conditions through degassing techniques (e.g., freeze-pump-thaw). - Switch to a copper-free protocol. - Add the alkyne slowly to the reaction mixture.[4] |
| Dehalogenation of Pyrazole | - Reaction Conditions: Can be influenced by solvent, base, and temperature. | - Optimize the base; consider inorganic bases like K₂CO₃ or Cs₂CO₃ in copper-free systems. - Lower the reaction temperature and extend the reaction time. - Use a dry, aprotic solvent.[4] |
By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize the Sonogashira coupling for the synthesis of a wide array of novel pyrazole-containing compounds for various applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Ethyl 4-bromo-1H-pyrazole-3-carboxylate: A Key Intermediate in the Synthesis of Modern Insecticides
For Immediate Release
[City, State] – [Date] – Ethyl 4-bromo-1H-pyrazole-3-carboxylate has emerged as a critical building block in the synthesis of a new generation of highly effective and selective insecticides. This versatile intermediate is central to the production of anthranilic diamide insecticides, a class of compounds that includes major commercial products like chlorantraniliprole and cyantraniliprole. These insecticides are renowned for their potent activity against a wide range of chewing and sucking insect pests, coupled with a favorable safety profile for non-target organisms.
The core structure of these modern insecticides features a substituted pyrazole ring, and this compound provides a key scaffold for the elaboration of the final active molecules. Researchers and drug development professionals in the agrochemical industry are increasingly focused on leveraging this intermediate for the discovery and development of new pest management solutions.
Synthesis of this compound
The synthesis of the title intermediate can be achieved through a multi-step process, often starting from more readily available precursors. A common strategy involves the bromination of a pyrazole-3-carboxylic acid derivative, followed by esterification.
Experimental Protocol: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid
A key precursor to the title compound is 4-bromo-1H-pyrazole-3-carboxylic acid. One synthetic approach involves the oxidation of 4-bromo-3-methylpyrazole.[1]
Materials:
-
4-bromo-3-methylpyrazole
-
Potassium permanganate
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of 4-bromo-3-methylpyrazole (0.05 mol) and water (200 mL) is heated to 90°C in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser.
-
Potassium permanganate (0.15 mol) is added in batches over a period of time, and the reaction is maintained at 90°C for 8 hours.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove manganese dioxide. The filter cake is washed with water.
-
The filtrate is concentrated to approximately 30 mL and cooled to 0°C.
-
The pH is adjusted to 3 with concentrated hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with cold water, and dried to yield 4-bromo-1H-pyrazole-3-carboxylic acid. A yield of 64.2% has been reported for this method.[1]
Experimental Protocol: Esterification to this compound
The conversion of 4-bromo-1H-pyrazole-3-carboxylic acid to its ethyl ester can be accomplished via Fischer esterification.[2][3][4][5]
Materials:
-
4-bromo-1H-pyrazole-3-carboxylic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
4-bromo-1H-pyrazole-3-carboxylic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford this compound.
Quantitative Data for Synthesis of Key Intermediates and Insecticides
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |
| Oxidation | 4-bromo-3-methylpyrazole | 4-bromo-1H-pyrazole-3-carboxylic acid | KMnO4, H2O, 90°C, 8h | 64.2% | N/A | [1] |
| N-Arylation and Cyclization | 2,3-dichloropyridine, Diethyl maleate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 1. Hydrazine hydrate; 2. NaOEt | N/A | N/A | [6] |
| Oxidation | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Potassium persulfate, H2SO4 (cat.), Acetonitrile, reflux | ~88% | ~97% | [6] |
| Hydrolysis | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | NaOH, Methanol/Water, then HCl | ~59% | N/A | [7] |
| Amide Coupling (Chlorantraniliprole Synthesis) | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | Methanesulfonyl chloride, 3-methylpyridine, Acetonitrile, then Methylamine | 88.7% | 95.5% | |
| Benzoxazinone formation (Cyantraniliprole intermediate) | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-Amino-5-cyano-3-methylbenzoic acid | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one | Pyridine, Methanesulfonyl chloride, Ethyl acetate | N/A | N/A |
Application in Insecticide Synthesis
This compound serves as a precursor to the more complex pyrazole core of anthranilic diamide insecticides. The synthetic strategy generally involves the N-arylation of the pyrazole ring, followed by transformations of the ester group and subsequent coupling with an appropriately substituted anthranilic acid derivative.
Synthesis of Chlorantraniliprole
A key intermediate in the synthesis of chlorantraniliprole is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. While many industrial syntheses start from 2,3-dichloropyridine, a plausible route from this compound would involve an initial N-arylation with 2,3-dichloropyridine, followed by a series of transformations to rearrange the functional groups on the pyrazole ring.
Experimental Protocol: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This protocol starts from 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine, which would be an intermediate derived from an N-arylation reaction.
Materials:
-
2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2M)
-
Carbon dioxide (gas)
-
Sodium hydroxide (NaOH) solution (1N)
-
Hydrochloric acid (HCl) solution (2N)
-
Ether
Procedure: [7]
-
At -78°C, a solution of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine (11.8 mmol) in anhydrous THF (25 mL) is prepared.
-
LDA solution (6 mL, 2M) is added slowly, keeping the temperature below -71°C.
-
The mixture is stirred at -78°C for 15 minutes.
-
Carbon dioxide gas is bubbled through the reaction for 10 minutes.
-
The reaction is slowly warmed to -20°C.
-
The reaction is quenched with water.
-
The mixture is concentrated, and the residue is dissolved in water (100 mL) and ether (80 mL). A 1N NaOH solution (2 mL) is added.
-
The aqueous phase is washed with ether and then acidified with 2N HCl.
-
The precipitated solid is filtered, washed with water, and dried to yield 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (59% yield).[7]
Experimental Protocol: Final Assembly of Chlorantraniliprole
Materials:
-
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Methanesulfonyl chloride
-
3-methylpyridine
-
Acetonitrile
-
Aqueous methylamine solution (40%)
Procedure:
-
A solution of methanesulfonyl chloride (65 mmol) in acetonitrile (65 mL) is cooled to -5°C.
-
A mixture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (50.0 mmol), 2-amino-5-chloro-N,3-dimethylbenzamide (52.5 mmol), and 3-methylpyridine (170 mmol) in acetonitrile (15 mL) is added dropwise.
-
The reaction mixture is stirred at -5 to 0°C for 15 minutes, then warmed to 50°C and maintained for 4 hours.
-
A 40% aqueous methylamine solution (231 mmol) is added, and the mixture is stirred overnight at room temperature.
-
The resulting solid is filtered, washed with acetonitrile-water and then pure acetonitrile, and dried to afford chlorantraniliprole.
Mechanism of Action: Ryanodine Receptor Modulation
Insecticides derived from this compound, such as chlorantraniliprole and cyantraniliprole, exert their insecticidal effect by targeting the insect ryanodine receptor (RyR).[8] The RyR is a ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[8]
The binding of these diamide insecticides to the insect RyR locks the channel in an open state, leading to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[1] This sustained calcium depletion results in impaired muscle regulation, leading to lethargy, paralysis, and ultimately the death of the insect.[1] The high selectivity of these insecticides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.[8]
Visualizing the Synthetic and Signaling Pathways
To better illustrate the processes described, the following diagrams outline the synthetic workflow and the biological signaling pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
Synthetic Versatility of Ethyl 4-Bromo-1H-pyrazole-3-carboxylate: Application Notes and Protocols for the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block that serves as a key starting material for the synthesis of a wide array of substituted pyrazoles. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a bromine atom at the 4-position, an ester group at the 3-position, and a reactive N-H bond allows for selective functionalization through various synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic routes, including N-alkylation, Michael additions, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Synthetic Pathways Overview
This compound offers multiple reaction sites for diversification. The acidic proton on the pyrazole nitrogen can be readily removed to facilitate N-alkylation or Michael addition. The bromine atom at the C4-position is strategically positioned for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties.
Caption: Synthetic utility of this compound.
Experimental Workflows
The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions, which are central to the functionalization of the C4-position of the pyrazole core.
Caption: Generalized experimental workflow for cross-coupling reactions.
Application Notes and Protocols
N-Alkylation
The N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting pyrazolate anion can be alkylated with various electrophiles.
Protocol 1: N-Alkylation using Sodium Hydride
This protocol is adapted from a procedure for the N-alkylation of this compound.
Methodology:
-
To a solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Entry | Alkylating Agent | Base | Solvent | Temp. | Time | Yield |
| 1 | 2-(bromomethyl)-1,3-difluorobenzene | NaH | THF | 0 °C to RT | 12 h | Good |
| 2 | Benzyl bromide | K₂CO₃ | DMF | RT | 6 h | High |
| 3 | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 60 °C | 8 h | Moderate to High |
*Note: Yields are qualitative and based on general expectations for this reaction type. Optimization may be required.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C4-position of the pyrazole and various aryl or heteroaryl groups.
Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative
This is a general protocol adaptable for this compound, based on established methods for similar substrates.[1] The NH of the pyrazole may require protection for optimal results, or conditions suitable for NH-pyrazoles should be employed.
Methodology:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Catalyst / Ligand | Base | Solvent | Temp. | Time | Yield |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 °C | 6 h | 70-95% |
| 2 | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 °C | 8 h | 75-90% |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 °C | 12 h | 65-85% |
*Note: Yields are based on typical outcomes for 4-bromopyrazoles and may vary for the specific substrate.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the C4-position, a valuable transformation for generating precursors for more complex molecules.
Protocol 3: Copper-Free Sonogashira Coupling of a 4-Bromopyrazole Derivative
This protocol is based on modern, copper-free conditions which often provide cleaner reactions and easier purification.
Methodology:
-
To a reaction flask, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and a ligand (e.g., XPhos, 6 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add an anhydrous solvent (e.g., acetonitrile or THF) followed by a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
-
Heat the reaction mixture to 60-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify by silica gel chromatography.
| Entry | Catalyst / Ligand | Base | Solvent | Temp. | Time | Yield |
| 1 | Pd(OAc)₂ / XPhos | Et₃N | Acetonitrile | 100 °C | 4 h | High |
| 2 | PdCl₂(PPh₃)₂ / CuI (co-catalyst) | Et₃N | THF | RT to 50 °C | 12 h | 70-90% |
| 3 | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 h | 65-92% |
*Note: Yields and conditions are based on representative procedures for aryl bromides and may require optimization.[2]
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of 4-aminopyrazole derivatives from a range of primary and secondary amines.
Protocol 4: Buchwald-Hartwig Amination of a 4-Bromopyrazole Derivative
This protocol is adapted from procedures for N-protected 4-bromopyrazoles and requires careful selection of catalyst, ligand, and base.[3]
Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., tBuBrettPhos-Pd-G3, 2-5 mol%), a strong base (e.g., sodium tert-butoxide or LHMDS, 1.4 eq.), the amine (1.2 eq.), and this compound (1.0 eq.) to a reaction tube.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
| Entry | Catalyst / Ligand | Base | Solvent | Temp. | Time | Yield |
| 1 | tBuBrettPhos-Pd-G3 | NaOtBu | Toluene | 110 °C | 24 h | 60-90% |
| 2 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 °C | 18 h | 50-80% |
| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 °C | 20 h | 55-85% |
*Note: Yields are highly dependent on the amine coupling partner. The N-H pyrazole may compete in the reaction; N-protection might be necessary.
Palladium-Catalyzed Heck Reaction
The Heck reaction facilitates the coupling of the 4-bromopyrazole with alkenes to form 4-alkenylpyrazoles, which are useful intermediates for further synthetic transformations.
Protocol 5: Heck Reaction of a 4-Bromopyrazole Derivative
This is a general protocol for the Heck reaction of aryl bromides, which should be applicable to the target substrate.[4]
Methodology:
-
To a reaction vessel, add this compound (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 eq.).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Heat the mixture under an inert atmosphere at 100-120 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash extensively with water and brine to remove the solvent and salts.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography.
| Entry | Catalyst / Ligand | Base | Solvent | Temp. | Time | Yield |
| 1 | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 °C | 16 h | 60-85% |
| 2 | Pd EnCat® 40 | Et₃N | Ethanol (MW) | 120 °C | 1 h | 50-80% |
| 3 | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 °C | 24 h | 55-75% |
*Note: Yields are based on general procedures for aryl bromides and may vary. Only trans-alkene products are typically observed.
References
Application Notes and Protocols for N-alkylation of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of ethyl 4-bromo-1H-pyrazole-3-carboxylate, a critical transformation for the synthesis of functionalized heterocyclic compounds. N-alkylated pyrazoles are significant scaffolds in medicinal chemistry and drug development, and the methods described herein offer a guide to achieving this transformation.
Introduction
The N-alkylation of pyrazoles is a fundamental reaction in organic synthesis, allowing for the introduction of various substituents on the pyrazole nitrogen atoms. This modification can significantly impact the molecule's biological activity, physicochemical properties, and metabolic stability. This compound is a versatile building block, with the bromine atom serving as a handle for further functionalization via cross-coupling reactions.
A key challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction can potentially yield two regioisomers, the N1- and N2-alkylated products. The outcome is influenced by several factors, including the steric and electronic nature of the substituents on the pyrazole ring, the choice of base, solvent, and the alkylating agent. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.
Reaction Conditions Overview
The N-alkylation of this compound is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkylating agent. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are frequently employed.
Table 1: Summary of Reaction Conditions for N-Alkylation of Pyrazole Derivatives
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | 5 | 81 | [1] |
| 2 | 3-bromo-4-nitro-1H-pyrazole | Ethyl vinyl ether | TFA (cat.) | CH₂Cl₂ | 28-33 | - | 82.8 | [2] |
| 3 | General Pyrazoles | Alkyl Halides | NaH | DMF/DMSO | RT - 80 | 4-24 | - | General Protocol |
| 4 | General Pyrazoles | Alkyl Halides | K₂CO₃ | DMF/DMSO | RT - 80 | 4-24 | - | General Protocol |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate
This protocol is adapted from a procedure for a structurally similar pyrazole derivative and is a good starting point for the N-alkylation of this compound.[1]
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).
Protocol 2: N-Alkylation using Sodium Hydride
This protocol employs a stronger base and may be suitable for less reactive alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling reactions of ethyl 4-bromo-1H-pyrazole-3-carboxylate. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The functionalization of the C4 position of the pyrazole ring allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
This document covers four key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the synthesis of alkynylated pyrazoles.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. Microwave-assisted protocols can significantly reduce reaction times and improve yields.
A study on the microwave-assisted Suzuki cross-coupling of a similar substrate, ethyl 3-aryl-4-bromo-1H-pyrazole-5-carboxylate, provides optimized conditions that are expected to be transferable.[1]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 30 | 85 |
| 2 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 30 | 92 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 30 | 95 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 30 | 97 |
Data adapted from a study on a closely related substrate and represents expected outcomes.[1]
This protocol is adapted from optimized conditions for a similar bromopyrazole substrate.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
XPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (2 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave vial
-
Magnetic stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), XPhos (0.10 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-(hetero)aryl-1H-pyrazole-3-carboxylate.
Caption: General workflow for the microwave-assisted Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to a variety of 4-alkynylpyrazole derivatives.
The following table summarizes typical conditions and expected yields for the Sonogashira coupling of bromopyrazoles with terminal alkynes.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | DMF | 80 | 6 | 75-90 |
| 2 | Pd(OAc)₂ (3) | - (Copper-free) | Et₃N (2) | MeCN | 100 | 12 | 60-85[2] |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | - (Copper-free) | DABCO (2) | Dioxane | 60 | 12 | 70-95[3] |
Yields are representative for Sonogashira couplings of bromopyrazoles and may vary depending on the specific alkyne.
This protocol is based on modern copper-free conditions which often provide cleaner reactions and easier purification.[3]
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv.)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2 equiv.)
-
Anhydrous 1,4-dioxane
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), [DTBNpP]Pd(crotyl)Cl (0.025 equiv.), and DABCO (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.5 M.
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction mixture at 60 °C overnight.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired ethyl 4-alkynyl-1H-pyrazole-3-carboxylate.
Caption: General workflow for the copper-free Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-substituted pyrazoles by coupling this compound with a wide range of primary and secondary amines.
The following data is based on the amination of 4-bromo-1H-1-tritylpyrazole and is representative of the expected reactivity.[3][4]
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK (2) | Xylene | 160 (MW) | 0.17 | 67 |
| 2 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK (2) | Xylene | 160 (MW) | 0.17 | 85 |
| 3 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK (2) | Xylene | 160 (MW) | 0.17 | 78 |
| 4 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK (2) | Xylene | 160 (MW) | 0.17 | 60 |
Yields are for a different N-substituted bromopyrazole and may vary.[3][4]
This protocol is adapted from procedures for the amination of similar 4-bromopyrazoles.[3][4]
Materials:
-
This compound
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
tBuDavePhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.05 equiv.) and tBuDavePhos (0.10 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.5 equiv.).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Buchwald-Hartwig amination.
Heck Coupling
The Heck reaction provides a method for the arylation of alkenes. In the context of this compound, it allows for the introduction of vinyl substituents at the 4-position.
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 70-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (1.2) | DMA | 120 | 24 | 65-85 |
| 3 | Styrene | Pd EnCat® 40 (0.8) | - | NaOAc (2.5) | EtOH | 140 (MW) | 0.5 | 70-95[5] |
These are general conditions and yields may vary for the specific substrate.
This is a general protocol for the Heck reaction of an aryl bromide with an alkene and may require optimization for this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, followed by the alkene (1.2 equiv.) and Et₃N (1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Heck coupling reaction.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is essential to consult the primary literature and perform appropriate safety assessments before conducting any chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols: Laboratory-Scale Synthesis of Ethyl 4-Bromo-1H-pyrazole-3-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate, a key intermediate in the development of novel therapeutics.[1][2][3] Pyrazole-containing compounds are significant in medicinal chemistry due to their wide range of biological activities.[1][3] This document outlines two primary synthetic routes to the target compound and subsequent derivatization strategies, complete with experimental procedures, data presentation, and workflow diagrams.
Synthesis of this compound
Two common methods for the synthesis of the title compound are presented below. Method A utilizes a Sandmeyer-type reaction from an amino-pyrazole precursor, while Method B involves the bromination and subsequent esterification of pyrazole-3-carboxylic acid.
Method A: From Ethyl 3-amino-1H-pyrazole-4-carboxylate
This protocol describes the synthesis via a diazotization-bromination reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) and copper(II) bromide (1 equivalent) in acetonitrile, slowly add isoamyl nitrite (2.7 equivalents).[4]
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir overnight.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid.[4]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).[4]
-
Purification: Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[4]
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity (HPLC) |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g) | Copper(II) bromide (7.2 g), Isoamyl nitrite (12 mL) | Acetonitrile | Overnight | 50°C | ~100% | >98% |
Characterization Data:
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) |
| This compound | 9.78 (br. s, 1H), 8.10 (br. s, 1H), 4.33 (q, J = 7.22 Hz, 2H), 1.36 (t, J = 7.22 Hz, 3H) |
Synthetic Workflow for Method A
Caption: Workflow for the synthesis of this compound via Method A.
Method B: From 1H-Pyrazole-3-carboxylic acid
This two-step protocol involves the bromination of 1H-pyrazole-3-carboxylic acid followed by esterification.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-pyrazole-3-carboxylic acid, water, liquid bromine, and a phase transfer catalyst such as tetrabutylammonium bromide.[1]
-
Reaction Conditions: Heat the mixture to 100°C and reflux for 4 hours.[1]
-
Work-up: After cooling, adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.[1]
-
Purification: Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[1]
Step 2: Esterification
-
Reaction Setup: Suspend the 4-bromo-1H-pyrazole-3-carboxylic acid in ethanol.
-
Reagent Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.
Quantitative Data:
| Step | Starting Material | Key Reagents | Yield (approx.) |
| 1 | 1H-Pyrazole-3-carboxylic acid | Liquid bromine, Tetrabutylammonium bromide | 64% |
| 2 | 4-Bromo-1H-pyrazole-3-carboxylic acid | Ethanol, Sulfuric acid | >90% |
Logical Relationship for Method B
Caption: Two-step synthesis of the target compound via Method B.
Synthesis of this compound Derivatives
The synthesized this compound is a versatile intermediate for further derivatization, primarily through N-alkylation and cross-coupling reactions at the bromine position. These derivatives are of significant interest in drug discovery.[5][6]
N-Alkylation of the Pyrazole Ring
Experimental Protocol:
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or NaH).
-
Reagent Addition: Add the desired alkylating agent (e.g., an alkyl halide or tosylate).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.
Suzuki Cross-Coupling for C-4 Derivatization
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst), and a base (e.g., K2CO3 or K3PO4).
-
Solvent and Conditions: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
Work-up and Purification: Cool the reaction, filter off the catalyst, and partition the mixture between water and an organic solvent. Purify the crude product by column chromatography.
Derivatization Workflow
Caption: Common derivatization pathways for this compound.
Applications in Drug Development
This compound and its derivatives are crucial building blocks in the synthesis of various biologically active molecules. The pyrazole scaffold is a common feature in many approved drugs and clinical candidates. These compounds have been investigated for their potential as:
-
Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in many kinase inhibitors, which are a major class of anti-cancer drugs.[2]
-
Anti-inflammatory Agents: Pyrazole derivatives have shown potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Antimicrobial Agents: Certain substituted pyrazoles have demonstrated significant antibacterial and antifungal properties.
The ability to readily derivatize the this compound core at both the nitrogen and the C-4 position allows for the generation of diverse chemical libraries for screening and optimization in drug discovery programs.
References
- 1. guidechem.com [guidechem.com]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low or No Product Yield
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Potential Cause 1: Inefficient Bromination
-
Solution: The choice of brominating agent and reaction conditions are critical. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrazoles. Ensure the reaction is protected from light, as photochemical side reactions can occur.[1] Consider alternative brominating agents if yields remain low. For direct bromination of the pyrazole ring, a mixture of bromine in a suitable solvent with a catalyst may be necessary.
-
-
Potential Cause 2: Incomplete Diazotization (if starting from an amino-pyrazole precursor)
-
Solution: When synthesizing from ethyl 3-amino-1H-pyrazole-4-carboxylate, the diazotization step is crucial.[2] Ensure accurate temperature control (typically 0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt. The freshness of the sodium nitrite and the acid concentration are also critical factors.
-
-
Potential Cause 3: Side Reactions
-
Solution: Over-bromination can lead to the formation of di-bromo or poly-brominated pyrazole species. To minimize this, carefully control the stoichiometry of the brominating agent and consider adding it portion-wise to the reaction mixture. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize the desired product and minimize byproducts.
-
Problem 2: Formation of Impurities
-
Potential Cause 1: Presence of Unreacted Starting Material
-
Solution: If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the reaction temperature.[3] Ensure efficient mixing to promote contact between reactants. A slight excess of the brominating agent can also be used, but this must be balanced against the risk of over-bromination.
-
-
Potential Cause 2: Formation of Isomeric Byproducts
-
Solution: The regioselectivity of bromination can sometimes be an issue. The reaction conditions, including solvent and temperature, can influence the position of bromination on the pyrazole ring. A thorough literature review for the specific pyrazole substrate is recommended to identify conditions that favor the desired 4-bromo isomer.
-
Problem 3: Difficult Purification
-
Potential Cause 1: Oily Product
-
Solution: The crude product can sometimes be obtained as an oil, which can be challenging to purify.[4] Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution for an extended period. If crystallization fails, column chromatography on silica gel is a reliable method for purification.
-
-
Potential Cause 2: Co-elution of Impurities during Chromatography
-
Solution: If impurities are difficult to separate by standard column chromatography, consider using a different solvent system with varying polarity. Alternatively, other purification techniques such as preparative HPLC or crystallization from a different solvent system could be explored.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common precursors include ethyl 1H-pyrazole-3-carboxylate, which undergoes direct bromination, or ethyl 3-amino-1H-pyrazole-4-carboxylate, which involves a diazotization reaction followed by a Sandmeyer-type reaction with a bromide source.[2][4]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. While some reported procedures claim high yields, it is not uncommon to achieve moderate yields (e.g., 60-80%) after purification, especially during initial attempts.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q4: What are the key safety precautions to take during this synthesis?
A4: Bromine and other brominating agents are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Diazonium salts can be explosive, especially when dry, so they should be kept in solution and at low temperatures.
Experimental Protocols
Protocol 1: Bromination of Ethyl 1H-pyrazole-3-carboxylate
This protocol is a general guideline and may require optimization.
| Reagent/Parameter | Quantity/Value |
| Ethyl 1H-pyrazole-3-carboxylate | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.05 eq |
| Solvent (e.g., Acetonitrile) | 10 mL / g of starting material |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Methodology:
-
Dissolve ethyl 1H-pyrazole-3-carboxylate in the chosen solvent in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Synthesis from Ethyl 3-amino-1H-pyrazole-4-carboxylate
This protocol involves a diazotization-bromination sequence.
| Reagent/Parameter | Quantity/Value |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 1.0 eq |
| Hydrobromic Acid (48%) | 3.0 eq |
| Sodium Nitrite | 1.1 eq |
| Copper(I) Bromide | 1.2 eq |
| Temperature | 0-5 °C |
Methodology:
-
Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate in hydrobromic acid at 0 °C in a three-necked flask.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
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Pour the mixture into water and extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Ethyl 4-bromo-1H-pyrazole-3-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of ethyl 4-bromo-1H-pyrazole-3-carboxylate via recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound and related pyrazole derivatives.
Q1: What is a good starting solvent system for the recrystallization of this compound?
A good starting point for solvent selection is a mixed solvent system, as single solvents may not provide the optimal solubility gradient. Based on structurally similar compounds, a non-polar solvent with a more polar co-solvent is often effective. A common example is a mixture of hexane and ethyl acetate. The ideal solvent system should dissolve the compound when hot but lead to precipitation of pure crystals upon cooling, while impurities remain in the solution.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" (more soluble) solvent to the hot solution to lower the saturation point.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.
-
Modify the Solvent System: Experiment with different solvent ratios or entirely new solvent systems.
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q3: The yield of my recrystallized product is very low. How can I improve it?
Low yield can be attributed to several factors. Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.
-
Ensure Thorough Cooling: Cool the solution in an ice bath to maximize the precipitation of the product, assuming the impurities remain dissolved.
-
Solvent Selection: The chosen solvent should have a steep solubility curve for your compound—high solubility at high temperatures and low solubility at low temperatures.
Q4: How can I remove colored impurities during recrystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may slightly lower the overall yield.
Q5: No crystals are forming even after the solution has cooled. What are the next steps?
If no crystals form upon cooling, the solution may be too dilute or supersaturated. Try the following techniques:
-
Induce Crystallization by Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a Seed Crystal: Introduce a small crystal of the pure compound to the solution.
-
Reduce the Solvent Volume: Heat the solution to boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.
Quantitative Data Summary
The following table summarizes recrystallization data for this compound and related compounds. Data for the target compound is inferred from similar structures due to the absence of a specific published procedure.
| Compound | Solvent System | Typical Yield (%) | Melting Point (°C) |
| This compound (inferred) | n-Hexane / Ethyl Acetate | 75-85 | Not specified |
| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate[1] | n-Hexane | 79.6 | 43-45 |
| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate[1] | n-Hexane / Ethyl Acetate (10:0.5) | 43 | 65-67 |
| 3-Bromo-1-(1-ethoxyethyl)-4-nitro-1H-pyrazole[1] | n-Hexane / Toluene (20:1) | 75 | 59-60 |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline adapted from procedures for structurally similar pyrazole derivatives.[1] Optimization may be required based on the purity of the starting material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent, such as ethyl acetate, to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue adding the "good" solvent in small portions until the solid completely dissolves.
-
Addition of Anti-Solvent: Once the compound is fully dissolved, slowly add a "poor" solvent, such as n-hexane, dropwise to the hot solution until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (n-hexane) to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
common side reactions in the synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common issues during the synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The bromination reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material, ethyl 1H-pyrazole-3-carboxylate.
-
Suboptimal Temperature: Temperature control is crucial. While heating can increase the reaction rate, temperatures exceeding the optimal range (e.g., above 90-100°C) can lead to the degradation of the pyrazole ring and the formation of undesired byproducts, ultimately reducing the yield of the target compound.[1]
-
Impure Reagents: Ensure the purity of your starting materials and reagents, as impurities can interfere with the reaction.
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and minimize transfers.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these byproducts?
The most common byproducts in this synthesis are related to over-bromination and incomplete reaction. Refer to the table below for potential species you might be observing.
| Compound Name | Molecular Weight ( g/mol ) | Typical Rf Value (relative to product) | Identification Notes |
| Ethyl 1H-pyrazole-3-carboxylate (Starting Material) | 140.14[2] | Higher | A common impurity if the reaction is incomplete. Can be identified by comparing with a standard of the starting material on TLC. |
| This compound (Product) | 219.04 | Baseline | The desired product. |
| Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate | 297.94 | Lower | A likely byproduct due to over-bromination. Its formation is favored by an excess of the brominating agent or prolonged reaction times. Can be confirmed by mass spectrometry.[3] |
| 4-bromo-1H-pyrazole-3-carboxylic acid | 190.98[1] | Very Low / Baseline (polar) | Results from the hydrolysis of the ethyl ester group during the reaction or aqueous workup, especially under harsh pH conditions. |
Q3: How can I minimize the formation of the di-brominated byproduct?
The formation of ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., liquid bromine). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Temperature: Maintain the reaction temperature within the optimal range. High temperatures can increase the rate of the second bromination.
-
Gradual Addition: Add the brominating agent slowly or dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.
Q4: My final product is a brownish oil instead of a solid. How can I purify it?
A brownish oil suggests the presence of impurities. Purification can typically be achieved through:
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts and colored impurities. A silica gel column with a gradient elution system (e.g., hexanes and ethyl acetate) is commonly used.
-
Recrystallization: If the product is semi-solid or can be induced to crystallize, recrystallization from a suitable solvent system can be an effective purification method.
-
Washing: Washing the organic extract with a sodium bisulfite solution can help remove unreacted bromine.
Experimental Protocols
Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid
This protocol describes the synthesis of the carboxylic acid, which can be esterified in a subsequent step to yield the desired ethyl ester.[1]
-
Reaction Setup: In a 100 mL reaction flask, add 10 mL of water, 1H-pyrazole-3-carboxylic acid, liquid bromine, and a phase-transfer catalyst like tetrabutylammonium bromide.
-
Heating: Stir the mixture with a magnetic stirrer and heat it to 100°C using an electric heating mantle.
-
Base Addition: Once the mixture is refluxing, add potassium hydroxide from the top of the condenser.
-
Reaction Time: Allow the reaction to proceed for 4 hours.
-
Workup:
-
After the reaction is complete, add a sufficient amount of boiling water to dissolve the potassium bromide byproduct.
-
Use a separatory funnel to separate the aqueous phase.
-
The desired product can then be isolated by adjusting the pH and extracting with a suitable organic solvent.
-
Visual Guides
Reaction Pathway and Side Reactions
The following diagram illustrates the intended synthetic route to this compound and the common side reactions that may occur.
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A troubleshooting workflow for synthesis.
References
troubleshooting failed Suzuki coupling with ethyl 4-bromo-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance for researchers encountering difficulties with the Suzuki-Miyaura cross-coupling of ethyl 4-bromo-1H-pyrazole-3-carboxylate. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no yield of my desired coupled product. What are the potential causes and how can I fix this?
Low to no product formation in a Suzuki coupling with a heterocyclic halide like this compound can stem from several factors, ranging from catalyst inactivation to poor reagent quality.
Potential Causes and Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2][3] This is a common issue with nitrogen-rich heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2][4] These ligands can help stabilize the active palladium species and prevent coordination with the pyrazole nitrogen.[3] Using a pre-formed catalyst, like an XPhos Pd G2 precatalyst, can also be highly effective for this class of substrate.[1][5][6]
-
-
Poor Reagent Quality: The stability of the boronic acid is crucial. Boronic acids can degrade over time or undergo protodeboronation under the reaction conditions, especially heteroaryl boronic acids.[7][8][9]
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki coupling.
-
Solution: A common and often effective condition for pyrazoles is using a phosphate base like K₃PO₄ in a dioxane/water mixture at temperatures ranging from 80-110 °C.[1][4][10] If you suspect catalyst decomposition at high temperatures, try running the reaction at a lower temperature for a longer duration.[9]
-
-
Inefficient Oxidative Addition: While the electron-withdrawing ester group on your pyrazole should facilitate this step, other factors could hinder it.[11]
-
Solution: Ensure you are using a suitable catalyst system. More electron-rich and bulky ligands can facilitate oxidative addition for less reactive bromides.[3]
-
Q2: My main product is the dehalogenated starting material (ethyl 1H-pyrazole-3-carboxylate). Why is this happening and how can I prevent it?
Dehalogenation (or debromination) is a well-documented and common side reaction in Suzuki couplings of heteroaryl halides, including bromopyrazoles.[4][8][12][13]
Potential Causes and Solutions:
-
Acidity of the Pyrazole N-H: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the catalyst in a way that promotes dehalogenation.[4]
-
Solution 1: N-Protection: Protecting the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can significantly suppress or eliminate this side reaction.[4][14]
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Solution 2: Ligand and Catalyst Choice: Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can disfavor the dehalogenation pathway.[4] Bromine and chlorine derivatives of pyrazoles have been shown to be less prone to dehalogenation than their iodine counterparts.[5][12][13][15]
-
-
Choice of Base and Solvent: Strong inorganic bases can sometimes exacerbate dehalogenation.
-
Solution: Milder inorganic bases like K₃PO₄ or CsF are generally less likely to promote dehalogenation compared to strong bases like NaOH or KOH.[4]
-
Q3: I am seeing significant side products in my reaction mixture, such as homocoupled boronic acid. What causes this and what can I do to minimize it?
The formation of side products like homocoupled boronic acid (biaryl impurities) can compete with your desired cross-coupling reaction, thereby reducing your yield.
Potential Causes and Solutions:
-
Presence of Oxygen: Homocoupling of the boronic acid reagent is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Protodeboronation: As mentioned in Q1, the boronic acid can be hydrolyzed back to the corresponding arene, which will not participate in the cross-coupling.[16] This is especially problematic for electron-deficient or heteroaryl boronic acids at elevated temperatures.[1][16]
Summary of Recommended Reaction Conditions
The table below summarizes optimized conditions for Suzuki couplings of bromopyrazoles and related nitrogen-rich heterocycles, which can serve as a starting point for your experiments.
| Parameter | Recommended Conditions | Rationale & Citation |
| Substrate | This compound | N/A |
| Boronic Acid | 1.5 - 2.0 equivalents | Using an excess can help drive the reaction to completion.[1] |
| Palladium Catalyst | XPhos Pd G2 (2.5 - 7 mol%) | Pre-catalysts with bulky, electron-rich ligands are effective for N-rich heterocycles and can minimize side reactions.[1][5][6] |
| Ligand | XPhos (if not using a pre-catalyst) | Bulky, electron-rich phosphines stabilize the catalyst and prevent inhibition.[1][4] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A moderately weak base that is effective and less likely to promote dehalogenation.[1][4] |
| Solvent System | 1,4-Dioxane / Water (4:1 ratio) | A common and effective solvent system for Suzuki couplings of pyrazoles.[1][4] |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction without causing significant catalyst decomposition.[1][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated side reactions like homocoupling.[3][9] |
Detailed Experimental Protocol
This generalized protocol is a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
XPhos Pd G2 precatalyst (6-7 mol%)[1]
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)[1]
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Seal the vessel with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the XPhos Pd G2 precatalyst (0.06-0.07 mmol) to the solid mixture under a positive flow of inert gas.
-
Via syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visual Troubleshooting and Reaction Guides
The following diagrams provide a visual guide to the troubleshooting process and the fundamental reaction mechanism.
Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
optimizing temperature for the synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on temperature optimization.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Yield | Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. | Systematically vary the reaction temperature. For the oxidation of a precursor like 4-bromo-3-methylpyrazole, the optimal temperature has been found to be 90°C.[1] For direct bromination steps, lower temperatures (e.g., 10-20°C) may be necessary to control the reaction. |
| Incorrect Reagent Stoichiometry: The molar ratio of reactants is critical for achieving high yields. | Ensure precise measurement of all starting materials. For instance, in the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid, a 3:1 molar ratio of potassium permanganate to 4-bromo-3-methylpyrazole is optimal.[1] | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using techniques like TLC or LC-MS. For the oxidation of 4-bromo-3-methylpyrazole, a reaction time of 8 hours was found to be optimal.[1] | |
| Formation of Impurities/Side Products | Reaction Temperature is Too High: Elevated temperatures can lead to the formation of undesired byproducts. | Lower the reaction temperature. For bromination reactions, maintaining a temperature below 20°C during the addition of bromine is recommended to enhance selectivity. |
| Presence of Water or Other Contaminants: Moisture can interfere with many organic reactions. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. | |
| Difficulty in Product Isolation | Incomplete Reaction: If the starting material is not fully consumed, it can complicate the purification process. | Ensure the reaction goes to completion by optimizing reaction time and temperature. |
| Improper Work-up Procedure: The extraction and purification steps may not be effective in separating the product from byproducts and unreacted starting materials. | Follow a well-defined work-up protocol, including appropriate solvent extractions and washes. For example, after quenching the reaction, extraction with a suitable organic solvent like ethyl acetate is a common practice.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid, a precursor to the ethyl ester?
A1: The optimal temperature for the oxidation of 4-bromo-3-methylpyrazole to 4-bromo-1H-pyrazole-3-carboxylic acid using potassium permanganate is 90°C. Increasing the temperature beyond this point may lead to a decrease in yield due to the formation of side products.[1]
Q2: How does reaction time affect the yield of the synthesis?
A2: Reaction time is a critical parameter. For the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid, the yield increases with reaction time up to 8 hours. Beyond this point, the yield plateaus, indicating the reaction has reached equilibrium.[1]
Q3: What are some common side reactions to be aware of during the bromination of pyrazole derivatives?
A3: Over-bromination is a common side reaction, leading to the formation of di- or poly-brominated products. Controlling the stoichiometry of the brominating agent and maintaining a low reaction temperature can help minimize these side products.
Q4: Can you provide a general protocol for the synthesis of the precursor, 4-bromo-1H-pyrazole-3-carboxylic acid?
A4: Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Effect of Temperature on the Yield of 4-bromo-1H-pyrazole-3-carboxylic acid
| Temperature (°C) | Yield (%) |
| 70 | Lower |
| 80 | Increased |
| 90 | Optimal (64.2%) |
| > 90 | Decreased |
Data is based on the oxidation of 4-bromo-3-methylpyrazole as described in the literature.[1]
Experimental Protocols
Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid
This protocol is for the synthesis of the carboxylic acid precursor, which can then be esterified to obtain the desired this compound.
Materials:
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4-bromo-3-methylpyrazole
-
Potassium permanganate
-
Water
-
Concentrated hydrochloric acid
-
500 mL three-necked flask
-
Stirrer
-
Thermometer
-
Reflux condenser
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4.1 g (0.05 mol) of 4-bromo-3-methylpyrazole and 200 mL of water.
-
Stir the mixture and heat it to 90°C.
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Add 23.7 g (0.15 mol) of potassium permanganate in batches over a period of time, maintaining the temperature at 90°C.
-
Allow the reaction to proceed for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and wash the filter cake with water.
-
Concentrate the filtrate to approximately 30 mL.
-
Cool the concentrated filtrate to 0°C.
-
Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the solid product.
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Filter the precipitate and dry it to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[1]
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
References
Technical Support Center: Purification of Crude Ethyl 4-Bromo-1H-Pyrazole-3-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude ethyl 4-bromo-1H-pyrazole-3-carboxylate.
Troubleshooting Guides
This section addresses common issues observed during the purification of this compound and offers potential solutions.
Issue 1: The isolated product is a brown oil or discolored solid instead of the expected white to off-white solid.
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Question: My final product is a brown oil or a discolored solid. What are the likely impurities and how can I remove them?
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Answer: A brown or discolored appearance often indicates the presence of residual reagents, byproducts from the synthesis, or degradation products. Common culprits could be unreacted starting materials like ethyl 3-amino-1H-pyrazole-4-carboxylate, or side-products from diazotization reactions if that synthesis route was used.[1]
Troubleshooting Steps:
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Solvent Wash: Begin by washing the crude product with a non-polar solvent like n-hexane to remove highly non-polar impurities.
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Recrystallization: This is a highly effective method for removing colored impurities. Based on available literature, recrystallization from a mixture of n-hexane and ethyl acetate is a good starting point.[2] You can also try recrystallization from n-hexane alone.[2]
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Activated Carbon Treatment: If recrystallization alone does not sufficiently decolorize the product, you can add a small amount of activated carbon to the hot solution during recrystallization, followed by hot filtration to remove the carbon.
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Column Chromatography: If other methods fail, column chromatography using silica gel is a reliable method for separating the desired compound from colored impurities. A common eluent system is a gradient of ethyl acetate in n-hexane.[2]
-
Issue 2: The purity of the product, as determined by analytical methods (e.g., HPLC, NMR), is lower than desired.
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Question: My product's purity is below 98% after initial isolation. How can I improve its purity?
-
Answer: Low purity can be due to a variety of factors, including incomplete reaction, side reactions, or co-precipitation of impurities.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective technique for significantly increasing purity. The choice of solvent is critical. Experiment with different solvent systems, such as n-hexane/ethyl acetate or n-hexane/toluene.[2]
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Column Chromatography: For difficult-to-separate impurities, column chromatography provides the highest resolution. A typical mobile phase would be a gradient of ethyl acetate in n-hexane.[2]
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Aqueous Wash: If the impurities are acidic or basic in nature, an aqueous wash with a dilute acid or base solution during the work-up can be effective. For example, a wash with 1N aqueous hydrochloric acid is used in some synthesis protocols.[1] This is followed by a water wash to remove any residual acid.[1]
-
Issue 3: Poor recovery of the product after purification.
-
Question: I am losing a significant amount of my product during the purification process. How can I improve the yield?
-
Answer: Product loss during purification is a common issue, often related to the solubility of the compound in the chosen solvents.
Troubleshooting Steps:
-
Optimize Recrystallization:
-
Solvent Choice: Ensure the chosen solvent or solvent system provides good solubility at high temperatures and poor solubility at low temperatures.
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount will result in the product remaining in the mother liquor upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities.
-
-
Column Chromatography:
-
Column Loading: Avoid overloading the column with crude product, as this will lead to poor separation and product loss.
-
Solvent Polarity: Use a solvent system with the appropriate polarity to ensure the product elutes from the column in a reasonable volume and is well-separated from impurities.
-
-
Extraction and Washing: During aqueous work-up, ensure the organic layer is thoroughly extracted multiple times (e.g., 3 x 100 mL with ethyl acetate) to maximize the recovery of the product from the aqueous layer.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude this compound?
-
A1: While specific impurities depend on the synthetic route, potential impurities can include unreacted starting materials (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate), reagents from the synthesis (e.g., copper(II) bromide), and byproducts from side reactions.[1]
-
-
Q2: What is the recommended solvent system for recrystallizing this compound?
-
Q3: What is a suitable mobile phase for column chromatography purification?
-
A3: For column chromatography on silica gel, a gradient of ethyl acetate in n-hexane is a standard choice.[2] The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis first.
-
-
Q4: How should I dry the purified product?
Data Presentation
Table 1: Summary of Purification Techniques for Pyrazole Carboxylates
| Purification Method | Solvent/Mobile Phase | Observed Outcome/Notes | Reference |
| Recrystallization | n-hexane | Yielded white crystals for a similar compound. | [2] |
| Recrystallization | n-hexane : ethyl acetate (10 : 0.5) | Resulted in slightly yellow crystals. | [2] |
| Recrystallization | n-hexane : toluene (20 : 1) | Produced white crystals for a related pyrazole. | [2] |
| Column Chromatography | ethyl acetate in n-hexane (gradient) | Effective for isolating the desired product. | [2] |
| Aqueous Wash | 1N aqueous hydrochloric acid | Used to quench the reaction and remove basic impurities. | [1] |
| Water Wash | Deionized water | Used to remove water-soluble impurities and residual acid. | [1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., n-hexane:ethyl acetate).
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Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
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Hot Filtration (if using activated carbon): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
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Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in n-hexane), starting with a low polarity and gradually increasing it.
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Fraction Collection: Collect the eluent in fractions.
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Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the final product under vacuum.
Visualizations
Caption: Troubleshooting workflow for purifying crude this compound.
Caption: A general experimental workflow for the purification of an organic compound.
References
challenges in the scale-up of ethyl 4-bromo-1H-pyrazole-3-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of ethyl 4-bromo-1H-pyrazole-3-carboxylate production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A1: The most prevalent laboratory-scale synthesis involves the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type bromination. This method utilizes a diazonium salt intermediate which is then reacted with a bromide source, often in the presence of a copper catalyst.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key scale-up challenges include:
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Safety: The diazonium salt intermediate can be thermally unstable and potentially explosive if isolated or allowed to accumulate.[1][2][3]
-
Reaction Control: Maintaining precise temperature control during the exothermic diazotization and bromination steps is critical to prevent side reactions and ensure safety.
-
Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer in large reactors is crucial for maintaining reaction homogeneity and preventing localized temperature spikes.
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Work-up and Purification: Isolation and purification of the final product on a large scale can be challenging due to potential byproducts and the need for efficient crystallization and filtration processes.
-
Polymorphism: The final product may exhibit polymorphism, where different crystal forms can have varying physical properties, impacting downstream processing and bioavailability.[4][5][6]
Q3: What are the main safety precautions to consider during the scale-up of the diazotization step?
A3: The diazotization step requires stringent safety protocols due to the potential instability of the diazonium salt. Key precautions include:
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Maintaining a low reaction temperature, typically below 5°C, to minimize decomposition of the diazonium salt.[2][3]
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Using a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can destabilize the diazonium salt.[2]
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Ensuring adequate venting to safely release any gases generated during the reaction.[2][3]
-
Never isolating the diazonium salt intermediate in a solid state.[1][2]
-
Having a quenching agent, such as sulfamic acid, readily available to neutralize any excess nitrous acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt intermediate. - Suboptimal temperature control. - Inefficient bromination. | - Ensure the starting amine is fully dissolved before adding sodium nitrite. - Maintain the reaction temperature strictly below 5°C during diazotization. - Slowly add the sodium nitrite solution to control the exotherm. - Ensure the copper bromide catalyst is active and used in the correct amount. |
| Impure Product (Presence of Side-Products) | - Side reactions due to elevated temperatures. - Formation of azo-coupling byproducts. - Incomplete reaction leading to residual starting materials. | - Improve temperature monitoring and control throughout the process. - Optimize the addition rate of reagents to minimize localized high concentrations. - Monitor the reaction progress using techniques like HPLC to ensure completion. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
| Poor Filterability of the Product | - Unfavorable crystal morphology (e.g., fine needles). - Presence of amorphous material. | - Optimize the crystallization process by controlling the cooling rate and agitation. - Consider seeding the crystallization with a small amount of desired crystalline material. - Perform a solvent screen to identify a solvent system that yields a more easily filterable crystal form. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent reaction conditions (temperature, addition times). - Inefficient mixing at larger scales. | - Establish strict quality control specifications for all starting materials. - Implement and adhere to a detailed and standardized batch protocol. - Evaluate and optimize the reactor's agitation speed and impeller design to ensure proper mixing. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Copper(II) bromide (CuBr₂)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of acetonitrile and water, add hydrobromic acid (48%) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(II) bromide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(II) bromide solution, maintaining the temperature of the reaction mixture below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Purity (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Temperature (Diazotization) | 0-5°C | 5-10°C | >10°C |
| Yield (%) | 85-90% | 70-75% | <60% |
| Purity (HPLC, %) | >98% | 90-95% | <85% |
| Temperature (Bromination) | 5-10°C | 20-25°C | >30°C |
| Yield (%) | 88-92% | 85-90% | 75-80% |
| Purity (HPLC, %) | >98% | 96-98% | <95% |
Visualizations
References
preventing decomposition of ethyl 4-bromo-1H-pyrazole-3-carboxylate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of ethyl 4-bromo-1H-pyrazole-3-carboxylate during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage in a refrigerator at 2-8°C is advisable. The container should be tightly sealed to prevent moisture ingress and the headspace filled with an inert gas like argon or nitrogen.
Q2: I've noticed a change in the color of my compound from white to a yellowish or brownish tint. What could be the cause?
A2: A color change in your compound is often an indicator of degradation. This can be initiated by exposure to light (photodegradation) or elevated temperatures. The bromo-pyrazole moiety is susceptible to light-induced decomposition, which may involve the formation of colored byproducts. It is crucial to store the compound protected from light in an amber-colored vial or a container wrapped in aluminum foil.
Q3: My sample of this compound has developed a slightly acidic smell. What does this signify?
A3: An acidic smell likely indicates the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid and ethanol. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic contaminants. Ensure the compound is stored in a desiccated environment and handled under anhydrous conditions to minimize hydrolysis.
Q4: Can I store the compound at room temperature for short periods?
A4: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for long-term stability. Pyrazole derivatives can be susceptible to thermal decomposition. For periods longer than a few hours, it is best to maintain the compound at the recommended refrigerated temperature (2-8°C).
Q5: Are there any chemical incompatibilities I should be aware of when handling this compound?
A5: Avoid strong oxidizing agents, strong bases, and strong acids. Strong bases can catalyze the hydrolysis of the ester. The pyrazole ring system can also react with strong oxidizing agents. It is advisable to handle the compound in an inert atmosphere, especially if it is to be stored for an extended period after the container has been opened.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound develops a yellowish or brownish color. | Photodegradation or thermal decomposition. | 1. Immediately protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.2. Ensure storage is at the recommended 2-8°C.3. For future use, handle the compound under low-light conditions.4. Consider repurification by recrystallization if the purity has been significantly compromised. |
| Decrease in purity over time, as confirmed by analytical methods (e.g., HPLC, NMR). | Gradual decomposition due to suboptimal storage conditions (exposure to light, moisture, or elevated temperature). | 1. Review your storage protocol. Ensure the container is tightly sealed, stored at 2-8°C, and protected from light.2. If the container has been opened multiple times, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize exposure. |
| The compound appears clumpy or sticky. | Absorption of moisture from the atmosphere. | 1. Dry the compound under vacuum in the presence of a desiccant (e.g., P₂O₅).2. Store the dried compound in a desiccator or a glove box with a low-humidity atmosphere.3. When handling, ensure that all glassware and spatulas are thoroughly dried. |
| Formation of an insoluble precipitate when dissolving in a non-polar organic solvent. | Potential hydrolysis to the more polar 4-bromo-1H-pyrazole-3-carboxylic acid, which has lower solubility in non-polar solvents. | 1. Confirm the identity of the precipitate by analytical techniques (e.g., LC-MS, IR spectroscopy).2. If hydrolysis is confirmed, take stringent measures to exclude moisture from future storage and handling.3. The remaining soluble portion may still be usable, but its purity should be verified. |
Potential Decomposition Pathways
Based on the chemical structure of this compound, two primary decomposition pathways can be inferred: hydrolysis and photodegradation.
Caption: Inferred decomposition pathways for this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and address the decomposition of this compound.
Technical Support Center: Purifying Pyrazole Esters by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole esters using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My pyrazole ester seems to be degrading on the silica gel column. What can I do?
A1: Degradation of pyrazole derivatives on silica gel can be a significant issue, potentially due to the acidic nature of the silica.[1][2] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This is commonly done by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a base like triethylamine or ammonia in methanol.[3]
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Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[2] For more polar pyrazole esters, reversed-phase chromatography using a C18-functionalized silica gel is another option.[1][3]
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Consider Hydrolysis for Specific Esters: For sensitive compounds like pyrazole boronic pinacol esters, hydrolysis on the column can be a major side reaction.[1] In such cases, using a stationary phase with low silanol activity (e.g., XTerra MS C18) or employing Hydrophilic Interaction Liquid Chromatography (HILIC) can effectively prevent on-column hydrolysis.[1]
Q2: I'm having trouble getting good separation of my pyrazole ester from impurities. What are some common causes and solutions?
A2: Poor separation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Re-evaluate your TLC Analysis: Sometimes, what appears as good separation on a TLC plate doesn't translate directly to a column. This could be due to degradation of a compound on the TLC plate, giving a false impression of multiple spots.[2] You can check for compound stability by running a 2D TLC.
-
Optimize the Solvent System: The choice of eluent is critical. If your compounds are eluting too quickly (high Rf), decrease the polarity of the solvent system. If they are sticking to the column (low Rf), increase the polarity. Small, systematic changes in the solvent ratio can have a significant impact on resolution.
-
Check for Column Overloading: Loading too much crude material onto the column is a common reason for poor separation. As a general rule, the amount of crude mixture should be about 1-5% of the weight of the stationary phase.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and inefficient separation. Ensure the silica gel is uniformly packed and the top surface is level.
Q3: My pyrazole ester is not eluting from the column. Where did it go?
A3: This can be a frustrating situation. Here are the most likely possibilities and how to investigate them:[2][4]
-
Decomposition: As mentioned in Q1, your compound may have degraded on the column. You can test for this by spotting your starting material on a TLC plate with a small amount of silica gel and letting it sit for a while before eluting to see if a new spot appears or the original spot vanishes.[2]
-
Incorrect Solvent System: It's possible the solvent system is not polar enough to elute your compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to see if you can recover your compound.
-
Elution in the Solvent Front: Highly non-polar compounds can elute very quickly, sometimes with the solvent front. It is crucial to collect and analyze the very first fractions that come off the column.[2]
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating some of the fractions where you expected your compound to elute and re-run the TLC.[2]
Troubleshooting Guide
This table summarizes common problems encountered during the column chromatography of pyrazole esters and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Bands | Improper solvent system selection. | Optimize the mobile phase polarity based on TLC analysis. A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[5][6] |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Poorly packed column. | Repack the column, ensuring a homogenous and level bed. | |
| Low or No Yield of Product | Compound degradation on silica gel. | Deactivate the silica with triethylamine or use an alternative stationary phase like alumina or C18 silica.[2] |
| Compound is too polar and retained on the column. | Increase the polarity of the eluent or switch to a more polar solvent system. | |
| Compound is very non-polar and eluted with the solvent front. | Collect and analyze the initial fractions immediately after loading the sample. | |
| Product Elutes with Streaking or Tailing | Sample is not dissolving well in the mobile phase. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or try a different mobile phase. |
| Interactions with acidic sites on silica. | Deactivate the silica gel as described above. | |
| Crystallization of Compound on the Column | The compound is highly concentrated and has low solubility in the eluent. | This is a difficult problem to solve. You may need to use a wider column and more solvent to keep the concentration low, or consider a different purification technique like recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Silica Gel Chromatography of a Pyrazole Derivative
This protocol is based on a reported purification of 1,3,5-triphenyl-(1H)-pyrazole and can be adapted for other pyrazole esters.[5]
-
Slurry Preparation: In a beaker, add silica gel (60-120 mesh) to your chosen starting eluent (e.g., hexane/ethyl acetate, 19:1). Stir gently to create a uniform slurry. For acid-sensitive compounds, add 1% triethylamine to the eluent.
-
Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude pyrazole ester in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica bed.
-
Elution: Begin adding the eluent to the top of the column, maintaining a constant head of solvent. Start with a less polar solvent mixture and gradually increase the polarity if necessary (gradient elution) or use a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or vials).
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the purified pyrazole ester.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of an Amino Pyrazole Intermediate
This protocol is suitable for more polar pyrazole derivatives.[6]
-
Stationary and Mobile Phase: Use silica gel as the stationary phase. Prepare a mobile phase of ethyl acetate and hexane. The ratio will depend on the polarity of the specific compound and should be determined by TLC (e.g., starting with 20% ethyl acetate in hexane).
-
Column Preparation: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Application: Dissolve the crude amino pyrazole intermediate in a small volume of the mobile phase or a compatible solvent and load it onto the column.
-
Elution and Collection: Elute the column with the ethyl acetate/hexane mixture, collecting fractions.
-
Monitoring and Isolation: Use TLC to identify the fractions containing the desired product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Example Solvent Systems for Pyrazole Derivative Purification
| Pyrazole Type | Stationary Phase | Eluent System | Ratio (v/v) | Reference |
| 1,3,5-Triphenyl-1H-pyrazole derivatives | Silica Gel | Hexane / Ethyl Acetate | 19:1 | [5] |
| 3-Amino Pyrazole Intermediates | Silica Gel | Ethyl Acetate / Hexane | Varies (e.g., 1:4) | [6] |
| Pyrazole Boronic Pinacol Ester | XTerra MS C18 (Reversed-Phase) | Acetonitrile / Water with Formic Acid | Gradient | [1] |
| Chiral N1-Substituted-1H-pyrazoles | Lux cellulose-2 | n-Hexane / Ethanol or Acetonitrile | Varies | [7] |
Mandatory Visualization
Caption: Troubleshooting workflow for pyrazole ester purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for preparing this compound:
-
Direct Bromination: This method involves the electrophilic bromination of the starting material, ethyl 1H-pyrazole-3-carboxylate, using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂).
-
Sandmeyer-type Reaction: This route starts with an amino-pyrazole precursor, typically ethyl 3-amino-1H-pyrazole-4-carboxylate. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst.
Q2: What are the most common byproducts I might encounter during the synthesis?
A2: The byproducts largely depend on the chosen synthetic route.
-
For the Direct Bromination Route:
-
Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate: Over-bromination can lead to the formation of a di-brominated product. This is more likely with an excess of the brominating agent or prolonged reaction times.
-
Ethyl 5-bromo-1H-pyrazole-3-carboxylate (Regioisomer): Depending on the reaction conditions, bromination can potentially occur at the 5-position, leading to the formation of a regioisomer.
-
Unreacted Starting Material: Incomplete reaction will leave residual ethyl 1H-pyrazole-3-carboxylate.
-
-
For the Sandmeyer-type Reaction Route:
-
Ethyl 1H-pyrazole-3-carboxylate (Deamination byproduct): Incomplete conversion of the diazonium salt can lead to a side reaction where the diazonium group is replaced by a hydrogen atom, resulting in the deaminated starting material.[1]
-
Phenolic byproducts: If the diazonium salt reacts with water in the reaction mixture, it can lead to the formation of phenolic impurities.
-
Azo-coupled byproducts: The diazonium salt can couple with the starting amino pyrazole to form colored azo compounds, which can be intensely colored impurities.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material, the desired product, and potential byproducts. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, techniques like GC-MS or HPLC can be employed on aliquots taken from the reaction mixture.
Q4: What are the best practices for purifying the final product?
A4: Column chromatography is the most common method for purifying this compound from its byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to obtain a highly pure product, particularly for removing minor impurities after chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time or temperature (monitor for byproduct formation).- Ensure the purity of starting materials and reagents. |
| Poor regioselectivity in bromination. | - Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Experiment with different brominating agents (e.g., NBS instead of Br₂). | |
| Decomposition of the diazonium salt in the Sandmeyer reaction. | - Maintain a low temperature (typically 0-5 °C) during the diazotization and Sandmeyer steps.- Use fresh sodium nitrite solution. | |
| Presence of multiple spots on TLC close to the product spot | Formation of regioisomers (e.g., ethyl 5-bromo-1H-pyrazole-3-carboxylate). | - Optimize reaction conditions for better regioselectivity.- Employ a high-resolution column chromatography system for separation. |
| Incomplete reaction, leaving starting material. | - Drive the reaction to completion by adjusting stoichiometry or reaction time. | |
| Product is colored (yellow/brown) | Formation of azo-coupled byproducts in the Sandmeyer reaction. | - Ensure efficient stirring and slow addition of the diazonium salt to the copper bromide solution.- Treat the crude product with a decolorizing agent like activated charcoal during workup or recrystallization. |
| Presence of residual bromine. | - Quench the reaction with a reducing agent like sodium thiosulfate solution during workup. | |
| Di-brominated byproduct detected | Excess of brominating agent. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.- Add the brominating agent portion-wise and monitor the reaction closely by TLC or GC-MS. |
Data Presentation
Table 1: Key Byproducts and their Identification
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signatures (¹H NMR, MS) |
| Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate | C₆H₆Br₂N₂O₂ | 297.94 | ¹H NMR: Absence of a pyrazole ring proton signal. MS: Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4). |
| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C₆H₇BrN₂O₂ | 219.04 | ¹H NMR: A singlet for the pyrazole proton at a different chemical shift compared to the 4-bromo isomer. MS: Isotopic pattern for one bromine atom (M, M+2). |
| Ethyl 1H-pyrazole-3-carboxylate | C₆H₈N₂O₂ | 140.14 | ¹H NMR: Two distinct signals for the pyrazole ring protons. MS: Molecular ion peak at m/z 140. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as acetic acid or chloroform.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the stirred solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound via Sandmeyer-type Reaction
-
Diazotization: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential byproducts in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 4-bromo-1H-pyrazole-3-carboxylate and its constitutional isomer, ethyl 3-bromo-1H-pyrazole-4-carboxylate. Due to the absence of published experimental data for this compound, a predicted spectrum is presented based on established substituent effects on the pyrazole ring. This comparison is vital for researchers in synthetic chemistry and drug discovery for the unambiguous identification of these closely related isomers.
¹H NMR Data Comparison
The predicted ¹H NMR spectral data for this compound is compared with the experimental data for ethyl 3-bromo-1H-pyrazole-4-carboxylate in the table below. These values are crucial for distinguishing between the two isomers.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-5 | ~8.0 - 8.2 | singlet | N/A | 1H |
| -OCH₂CH₃ | ~4.3 - 4.4 | quartet | ~7.1 - 7.2 | 2H | |
| -OCH₂CH₃ | ~1.3 - 1.4 | triplet | ~7.1 - 7.2 | 3H | |
| N-H | Broad, >10 | broad singlet | N/A | 1H | |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate[1] | H-5 | 8.10 | broad singlet | N/A | 1H |
| -OCH₂CH₃ | 4.33 | quartet | 7.22 | 2H | |
| -OCH₂CH₃ | 1.36 | multiplet | N/A | 3H | |
| N-H | 9.78 | broad singlet | N/A | 1H |
Predicted values for this compound are based on the analysis of substituent effects in related pyrazole systems.
Structural Representation and Key ¹H NMR Correlations
The chemical structure of this compound and the expected correlations in its ¹H NMR spectrum are illustrated below.
Caption: Structure of this compound with key ¹H NMR assignments.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is provided below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2][3]
-
For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring the solution is free of any solid particles.[4]
2. NMR Instrument Setup:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard pulse-acquire sequence is used.
-
Key acquisition parameters include:
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration of the signals is carried out to determine the relative number of protons.
-
Peak picking is performed to identify the chemical shifts of all signals.
-
Coupling constants are measured from the multiplet patterns.
This guide provides a foundational framework for the analysis and comparison of the ¹H NMR spectra of this compound and its isomer. Researchers can utilize this information for accurate compound identification and characterization in their synthetic and medicinal chemistry endeavors.
References
A Comparative Guide to the Analytical Techniques for Ethyl 4-Bromo-1H-Pyrazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of ethyl 4-bromo-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The selection of an appropriate analytical method is crucial for confirming molecular structure, assessing purity, and monitoring reactions. This document presents a comparative overview of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy for the analysis of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula and structural information through fragmentation | Isomeric differentiation can be challenging, may require chromatographic coupling for complex mixtures |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and connectivity | Unambiguous structure elucidation, quantitative analysis | Lower sensitivity compared to MS, requires larger sample amounts |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and non-destructive, provides a molecular fingerprint | Limited structural information, not suitable for complex mixture analysis without separation |
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₆H₇BrN₂O₂ and a molecular weight of approximately 219.04 g/mol .[1]
Anticipated Mass Spectrum Fragmentation
Under electron ionization (EI), the molecule is expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 218 and 220 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways for pyrazole derivatives often involve the loss of small molecules and cleavage of substituent groups.[2] For this compound, likely fragmentation includes the loss of an ethoxy group (-OC₂H₅, 45 Da) to yield a fragment at m/z 173/175, followed by the loss of carbon monoxide (-CO, 28 Da) to give a fragment at m/z 145/147. Cleavage of the ethyl group (-C₂H₅, 29 Da) from the molecular ion would result in a fragment at m/z 189/191.
Table 1: Predicted Mass Spectral Data for this compound
| m/z (Predicted) | Proposed Fragment | Formula of Fragment |
| 218/220 | Molecular Ion [M]⁺ | [C₆H₇BrN₂O₂]⁺ |
| 189/191 | [M - C₂H₅]⁺ | [C₄H₂BrN₂O₂]⁺ |
| 173/175 | [M - OC₂H₅]⁺ | [C₅H₂BrN₂O]⁺ |
| 145/147 | [M - OC₂H₅ - CO]⁺ | [C₄H₂BrN₂]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Alternative Analytical Techniques
While mass spectrometry provides valuable information, a comprehensive characterization of this compound often requires complementary techniques such as NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom.
Table 2: Predicted NMR Spectral Data for this compound
| Technique | Expected Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | ~1.4 (t, 3H), ~4.4 (q, 2H), ~8.0 (s, 1H), ~13.0 (br s, 1H) | Ethyl group (triplet and quartet), pyrazole C5-H (singlet), and pyrazole N-H (broad singlet) |
| ¹³C NMR | ~14, ~61, ~100, ~130, ~140, ~160 | Ethyl group carbons, pyrazole ring carbons (C4-Br, C5, C3), and carbonyl carbon |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire spectra with a spectral width of 16 ppm, 16 scans, and a relaxation delay of 1 s.
-
¹³C NMR: Acquire spectra with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 s.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would confirm the presence of the N-H, C=O (ester), and C-Br bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100-3300 | N-H | Stretching |
| 2900-3000 | C-H (sp³ and sp²) | Stretching |
| ~1720 | C=O (Ester) | Stretching |
| ~1550 | C=N | Stretching |
| 1000-1200 | C-O | Stretching |
| 500-600 | C-Br | Stretching |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
FTIR Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Workflow and Decision Making
The following diagram illustrates a typical workflow for the analytical characterization of this compound, integrating the discussed techniques.
Conclusion
The comprehensive analysis of this compound is best achieved through a multi-technique approach. Mass spectrometry provides essential molecular weight and fragmentation data, which is invaluable for initial identification and purity assessment. NMR spectroscopy offers unparalleled detail for definitive structure elucidation, while IR spectroscopy serves as a rapid method for confirming the presence of key functional groups. For researchers in drug development and related fields, the integration of these techniques ensures a thorough and accurate characterization of this important heterocyclic compound, facilitating further research and development activities.
References
Comparative Analysis of Ethyl Bromopyrazole Carboxylates: A Guide for Researchers
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the available physicochemical and spectroscopic data for ethyl 4-bromo-1H-pyrazole-3-carboxylate and its selected alternatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| This compound | C₆H₇BrN₂O₂ | 219.04 | 5932-34-3 | Data not available | Data not available |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | C₆H₇BrN₂O₂ | 219.04 | 1353100-91-0 | Brown oil (partially solidified)[1] | Data not available |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | C₆H₆Br₂N₂O₂ | 297.94 | Not available | White solid[2] | Data not available |
| Ethyl pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 37622-90-5 | White to pale yellow crystalline powder | 78-80 |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not available | Data not available |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | CDCl₃ | 9.78 (br. s, 1H, NH), 8.10 (br. s, 1H, pyrazole-H), 4.33 (q, J = 7.22 Hz, 2H, CH₂), 1.36 (m, 3H, CH₃)[1] |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | DMSO-d₆ | 1.30 (t, J=7.07 Hz, 3H, CH₃), 4.26 (q, J=7.13 Hz, 2H, CH₂)[2] |
| Ethyl pyrazole-4-carboxylate | CDCl₃ | 8.08 (s, 2H, pyrazole-H), 5.30 (s, 1H, NH), 4.31 (q, 2H, CH₂), 1.36 (t, 3H, CH₃) |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not available | Data not available |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Data not available | Data not available |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | DMSO-d₆ | 14.5, 60.8, 111.4, 160.6[2] |
| Ethyl pyrazole-4-carboxylate | Data not available | Data not available |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z |
| This compound | Data not available | Data not available |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Data not available | Data not available |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | UPLC/MS | 298.7[2] |
| Ethyl pyrazole-4-carboxylate | Data not available | Data not available |
Experimental Protocols
Detailed experimental procedures are essential for the replication of results and the synthesis of these compounds for further research.
Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate[1]
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) at 0°C, isoamyl nitrite (12 mL, 86 mmol) was slowly added. The reaction mixture was then heated to 50°C and stirred overnight. After cooling to room temperature, the reaction was quenched with 1 N aqueous hydrochloric acid (150 mL). The product was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as a brown oil that partially solidified.
Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate[2]
In a 100 mL reactor, aqueous 2N sodium hydroxide (214.07 mL) was added, followed by acetic acid (24.53 mL) while maintaining the temperature below 25°C. Tetrahydrofuran (100 mL) and ethyl 4-pyrazolecarboxylate (10 g, 71.357 mmol) were then added. The mixture was stirred until all solids dissolved. The reactor was cooled to 10°C, and bromine (7.33 mL, 142.71 mmol) was added dropwise, keeping the internal temperature below 20°C. After stirring for 1 hour, an additional 2 equivalents of bromine (7.33 mL) were added, and the mixture was stirred overnight. Water (5 mL) was added, and the slurry was concentrated. The resulting slurry was granulated at 20°C, filtered, rinsed with water (50 mL), and dried under vacuum to give the product as a white solid.[2]
Synthesis of Ethyl pyrazole-4-carboxylate
Hydrazine (6.2 g, 193 mmol) was slowly added to a solution of (ethoxycarbonyl)malondialdehyde (27.6 g, 192 mmol) in 150 mL of ethanol under ice bath cooling. The reaction mixture was stirred at room temperature for 17 hours. Ethanol was removed by vacuum distillation, and the residue was purified by silica gel column chromatography (dichloromethane/ethyl acetate) to yield the product as yellow crystals.
Workflow Visualization
The general workflow for the characterization of a synthesized chemical compound is depicted below. This process ensures the identity and purity of the target molecule.
Caption: Workflow for Synthesis and Characterization.
References
Reactivity Face-Off: Ethyl 4-Bromo- vs. 4-Iodo-pyrazole-3-carboxylate in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The functionalization of the pyrazole scaffold is a cornerstone in the development of novel therapeutics and advanced materials. Among the various strategies to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. A critical decision in any synthetic route is the choice of the halide on the pyrazole core, which significantly influences reactivity, reaction conditions, and overall yield. This guide provides an objective, data-driven comparison of the reactivity between ethyl 4-bromo-pyrazole-3-carboxylate and its iodo-counterpart, ethyl 4-iodo-pyrazole-3-carboxylate, in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.
The Reactivity Principle: A Tale of Two Halogens
The fundamental difference in reactivity between the bromo and iodo derivatives lies in the carbon-halogen (C-X) bond strength. The C-I bond is weaker and more polarizable than the C-Br bond. This translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.[1][2] Consequently, the general reactivity trend is I > Br.[1]
This enhanced reactivity of the iodo-pyrazole often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and can be crucial for substrates with sensitive functional groups. However, this heightened reactivity is not always advantageous. In some cases, particularly in Suzuki-Miyaura couplings, it can lead to a higher propensity for side reactions like dehalogenation, which can diminish the yield of the desired product.[1][2] In contrast, the more stable bromo-pyrazole, while requiring more forcing conditions, can sometimes provide cleaner reactions and higher isolated yields.[1]
Quantitative Comparison in Key Cross-Coupling Reactions
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Sonogashira, and Heck couplings. While direct head-to-head comparative studies for ethyl 4-bromo- and 4-iodo-pyrazole-3-carboxylate under identical conditions are not extensively available in the literature, the data presented is collated from studies on closely related 4-halopyrazole systems to provide a valuable comparative insight.
Table 1: Suzuki-Miyaura Coupling
| Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Iodo | Arylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1-0.2 | High | Rapid reaction under microwave conditions.[3] Prone to dehalogenation with some substrates.[1][2] |
| Bromo | Arylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 12-18 | Good to High | Generally less susceptible to dehalogenation, often leading to higher isolated yields.[1][2] Requires a more active catalyst system. |
Table 2: Sonogashira Coupling
| Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Iodo | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | RT | High | Generally provides high yields under mild, room temperature conditions.[1] |
| Bromo | Terminal Alkyne | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Acetonitrile | 80 | Moderate to Good | Often requires higher temperatures and stronger bases to achieve high conversion. |
Table 3: Heck Coupling
| Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Iodo | Alkene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 100 | Good to Excellent | Generally proceeds efficiently under standard Heck conditions.[4] |
| Bromo | Alkene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120-140 | Moderate | May require higher temperatures, longer reaction times, or more sophisticated catalyst systems.[2] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-iodopyrazole-3-carboxylate
-
Materials: Ethyl 4-iodo-pyrazole-3-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), Cs₂CO₃ (2.5 equiv), 1,2-dimethoxyethane (DME), and water.
-
Procedure: To a microwave vial, add ethyl 4-iodo-pyrazole-3-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃. Add DME and water (4:1 ratio). Purge the vial with an inert gas (e.g., argon). Seal the vial and heat the reaction mixture in a microwave reactor at 90°C for 5-15 minutes. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
Protocol 2: Sonogashira Coupling of Ethyl 4-bromopyrazole-3-carboxylate
-
Materials: Ethyl 4-bromo-pyrazole-3-carboxylate (1.0 equiv), terminal alkyne (1.5 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Cs₂CO₃ (2.0 equiv), and acetonitrile.
-
Procedure: In a Schlenk tube, combine ethyl 4-bromo-pyrazole-3-carboxylate, Pd(OAc)₂, PPh₃, and Cs₂CO₃. Evacuate and backfill the tube with an inert gas three times. Add anhydrous, degassed acetonitrile and the terminal alkyne. Seal the tube and heat the reaction mixture to 80°C with stirring. Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 3: Heck Coupling of Ethyl 4-iodopyrazole-3-carboxylate
-
Materials: Ethyl 4-iodo-pyrazole-3-carboxylate (1.0 equiv), alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), P(OEt)₃ (10 mol%), Et₃N (2.0 equiv), and DMF.
-
Procedure: To a sealed tube, add ethyl 4-iodo-pyrazole-3-carboxylate, Pd(OAc)₂, and P(OEt)₃. Add DMF, the alkene, and Et₃N. The mixture is degassed with an inert gas for 10-15 minutes. The tube is sealed and heated at 100°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making logic, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision pathway for selecting the optimal halopyrazole substrate.
Conclusion
The choice between ethyl 4-bromo- and 4-iodo-pyrazole-3-carboxylate is a nuanced one that depends on the specific cross-coupling reaction and the desired outcome. For Sonogashira and Heck couplings, the higher reactivity of the iodo-derivative generally makes it the superior choice, allowing for milder conditions and often higher yields. In Suzuki-Miyaura couplings, while the iodo-pyrazole is more reactive, the bromo-counterpart can be more reliable, offering a better defense against dehalogenation and potentially leading to higher isolated yields of the desired product. A careful consideration of these factors, alongside the cost and stability of the starting materials, will enable researchers and drug development professionals to make the most strategic choice for their synthetic endeavors.
References
A Comparative Guide to Analytical Techniques for Confirming the Purity of Ethyl 4-Bromo-1H-Pyrazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ensuring the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. Ethyl 4-bromo-1H-pyrazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents, requires rigorous analytical characterization to guarantee its quality and consistency. This guide provides a comprehensive comparison of the primary analytical techniques for confirming the purity of this compound, supported by representative experimental data and detailed protocols.
The principal methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers distinct advantages and is suited for detecting different types of impurities.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of expected impurities, the desired level of sensitivity, and whether impurity identification is necessary.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass analysis. | Intrinsic quantitative analysis based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Applicability | Well-suited for non-volatile or thermally labile impurities and accurate quantification of the main component. | Ideal for volatile and semi-volatile impurities, offering excellent identification capabilities. | Provides an absolute purity value without the need for a specific reference standard of the analyte. |
| Typical Purity Assay (%) | 99.85 | 99.90 | 99.88 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Impurity Identification | Possible with a hyphenated mass spectrometer (LC-MS). | Excellent, with structural information from mass spectra. | Excellent for structural elucidation of impurities if present at sufficient concentration. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the accurate quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Example: Start with 30% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL (split ratio of 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in ethyl acetate.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification is based on the relative peak area.
3. Quantitative NMR (qNMR) Protocol
qNMR provides a direct and highly accurate measurement of purity without the need for a specific standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6, cap the tube, and dissolve the contents completely.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical techniques for purity confirmation.
Caption: Workflow for purity analysis of this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
A Comparative Guide to Spectral Databases for Substituted Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. Accurate spectral characterization is fundamental to confirming their synthesis, elucidating their structure, and understanding their physicochemical properties. This guide provides an objective comparison of prominent spectral databases for accessing data on substituted pyrazole compounds, supported by experimental data and detailed methodologies.
Key Spectral Databases: An Overview
Several public and commercial databases serve as vital resources for the spectral data of organic compounds, including substituted pyrazoles. The most notable among these are the NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and commercial platforms like Reaxys and SciFinder. Each database offers a unique collection of spectral data, varying in the types of spectra available, the breadth of compounds covered, and the level of detail provided for experimental protocols.
Comparative Spectral Data
To illustrate the data available in these resources, spectral information for a selection of substituted pyrazole compounds is summarized below. These tables offer a side-by-side comparison of key spectral features.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazoles
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) | Solvent |
| 3,5-Dimethyl-1H-pyrazole | 5.90 (s) | - | 5.90 (s) | 2.25 (s, 6H, 2xCH₃) | CDCl₃ |
| 1-Phenyl-3,5-dimethylpyrazole[1] | - | 5.90 (s) | - | 7.46-7.19 (m, 5H, Ar-H), 2.25 (s, 6H, 2xCH₃) | CDCl₃ |
| 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole[1] | - | 5.90 (s) | - | 7.27 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃), 2.23 (s, 3H, CH₃) | CDCl₃ |
| 3-Methyl-1,5-diphenyl-1H-pyrazole[1] | - | 6.28 (s) | - | 7.37-7.19 (m, 10H, Ar-H), 2.40 (s, 3H, CH₃) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazoles
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) | Solvent |
| 3,5-Dimethyl-1H-pyrazole | 148.1 | 106.4 | 148.1 | 12.9, 11.8 (CH₃) | CDCl₃ |
| 1-Phenyl-3,5-dimethylpyrazole[1] | 148.1 | 106.4 | 139.4 | 138.4, 128.3, 126.4, 124.0 (Ar-C), 12.9, 11.8 (CH₃) | CDCl₃ |
| 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole[1] | 148.0 | 105.9 | 139.1 | 158.7, 132.7, 125.9, 113.7 (Ar-C), 55.1 (OCH₃), 13.1, 11.7 (CH₃) | CDCl₃ |
| 3-Methyl-1,5-diphenyl-1H-pyrazole[1] | 148.7 | 107.5 | 142.9 | 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 (Ar-C), 13.2 (CH₃) | CDCl₃ |
Table 3: Mass Spectrometry Data (m/z) for Representative Substituted Pyrazoles
| Compound | Molecular Ion (M+) | Key Fragments | Database |
| 3,5-Dimethyl-1H-pyrazole | 96 | 95, 81, 68, 54 | NIST |
| 1-Phenyl-3-methyl-5-aminopyrazole[2] | 173 | 172, 131, 104, 77 | NIST |
| 4-Phenyl-1H-pyrazole | 144 | 143, 117, 90, 64 | PubChem |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹) for Representative Substituted Pyrazoles
| Compound | N-H Stretch | C=N Stretch | C=C Stretch | Other Key Bands | Database/Source |
| 3,5-Dimethyl-1H-pyrazole | ~3140 (broad) | ~1590 | ~1500 | C-H stretch (~2920) | ResearchGate[3] |
| 1-Phenyl-3-methyl-5-aminopyrazole[4] | 3400, 3300 (NH₂) | ~1600 | ~1500 | Aromatic C-H stretch (~3050) | NIST |
| General Pyrazole Ring | - | 1612 | - | 1122, 924 | ResearchGate[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. The following sections outline typical methodologies employed for acquiring the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Bruker, Varian, or JEOL NMR spectrometers, typically operating at proton frequencies of 300, 400, or 500 MHz.
-
Sample Preparation : Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-25 mg/mL. Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Acquisition :
-
Pulse Angle : 30-45 degrees.
-
Spectral Width : 10-15 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64.
-
-
¹³C NMR Acquisition :
-
Pulse Angle : 45 degrees.
-
Spectral Width : 200-250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-10 seconds.
-
Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. Baseline correction and phasing are applied to the resulting spectrum.
Mass Spectrometry (MS)
-
Instrumentation : Typically a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC.
-
GC Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium at a constant flow rate.
-
Temperature Program : An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.
-
-
MS Conditions (Electron Ionization) :
-
Ionization Energy : Typically 70 eV.
-
Mass Range : Scanned from m/z 40 to 500.
-
-
Data Analysis : The mass spectrum of the compound is compared to library spectra for identification. Fragmentation patterns are analyzed to confirm the structure. Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[6]
Infrared (IR) Spectroscopy
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid Samples : Prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples : Analyzed as a thin film between salt plates (NaCl or KBr).
-
-
Data Acquisition :
-
Spectral Range : Typically 4000-400 cm⁻¹.
-
Resolution : 2-4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : The positions and intensities of the absorption bands are correlated with the presence of specific functional groups and the overall molecular structure.
Visualization of Spectral Data Workflow
The following diagram illustrates the general workflow for acquiring and comparing spectral data for substituted pyrazole compounds from various databases.
Caption: Workflow for acquiring, comparing, and utilizing spectral data.
Conclusion
The selection of an appropriate spectral database is contingent on the specific needs of the researcher. For publicly accessible, reliable data on a range of common organic compounds, the NIST Chemistry WebBook and SDBS are excellent starting points. For comprehensive searches, including extensive data from the primary literature and patents, commercial databases such as Reaxys and SciFinder are indispensable, although they require a subscription. By leveraging the data and understanding the experimental methodologies of these databases, researchers can confidently characterize and identify substituted pyrazole compounds, accelerating their research and development efforts.
References
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Pyrazoles in Biological Activity
For researchers, scientists, and professionals in drug development, the choice of halogen substitution on a heterocyclic scaffold can significantly impact biological activity. This guide provides an objective comparison of the performance of brominated and chlorinated pyrazole derivatives, supported by experimental data, to inform the design of more potent and selective therapeutic agents.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The introduction of halogen atoms, such as bromine and chlorine, into the pyrazole structure can profoundly influence its physicochemical properties and biological efficacy. This guide synthesizes available data to draw a comparative picture of how these two halogens direct the therapeutic potential of pyrazole-based compounds.
Quantitative Efficacy Comparison
The following tables summarize the reported in vitro anticancer, anti-inflammatory, and antimicrobial activities of selected brominated and chlorinated pyrazole derivatives from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different research reports.
Table 1: Anticancer Activity of Halogenated Pyrazoles
| Compound Class | Derivative Description | Target/Cell Line | Efficacy Metric (IC50/GI50) | Reference |
| Chlorophenyl Pyrazole | Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugate with a p-chlorophenyl substituent | HeLa | IC50 = 1.93 µM | [2] |
| Chlorophenyl Pyrazole | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | IC50 = 16.02 µM | [2] |
| Chlorophenyl Pyrazole | 1-(3-(4-chlorophenyl)-5-(5-chloro-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | MCF-7 | Not specified | [2] |
| Brominated Coelenteramine | 4-bromophenyl substituted coelenteramine | Gastric Cancer Cell Line | IC50 = 15.2 µM | [3] |
| Brominated Coelenteramine | 4-bromophenyl substituted coelenteramine | Lung Cancer Cell Line | IC50 = 32.6 µM | [3] |
Table 2: Anti-inflammatory Activity of Halogenated Pyrazoles
| Compound Class | Derivative Description | Target/Assay | Efficacy Metric (IC50) | Reference |
| Chlorophenyl Pyrazole | 1-(3-(4-chlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazol-1-yl)ethan-1-one | Lipoxygenase (LOX) inhibition | IC50 = 80 µM | [2][4] |
| Bromophenyl Pyrazole | Diaryl pyrazole with bromophenyl substituent | COX-2 Inhibition | High | [5] |
Table 3: Antimicrobial Activity of Halogenated Pyrazoles
| Compound Class | Derivative Description | Microorganism | Efficacy Metric (MIC) | Reference |
| Chlorophenyl Pyrazole | 3-methyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Staphylococcus aureus | MIC > 100 µg/mL | [6] |
| Bromophenyl Pyrazole | 3-methyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Staphylococcus aureus | MIC > 100 µg/mL | [6] |
| Chlorinated Pyrazole Derivative | 4,5-disubstituted pyrazole with a chloro group | Various viruses | Potent antiviral activity | [1] |
From the available data, it appears that the nature of the halogen and its position on the pyrazole ring, in conjunction with other substituents, play a crucial role in determining the specific biological activity. For instance, some studies suggest that the presence of a 4-bromophenyl moiety is essential for anticancer activity in certain molecular contexts.[3][7] In antimicrobial assays, both chloro and bromo substituents have been associated with increased activity, likely due to their lipophilic properties.[6] However, in some cases, superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load.[8][9]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (brominated and chlorinated pyrazoles) and incubated for 48-72 hours.[10][11]
-
MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[10][11]
-
Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[13]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[13] The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Antimicrobial Screening (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of compounds against various bacterial and fungal strains.[6][15][16]
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[15] The minimum inhibitory concentration (MIC) can also be determined.[17]
Visualization of Cellular Mechanisms and Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for screening halogenated pyrazoles.
Caption: Inhibition of TLR signaling by pyrazole derivatives.
Some pyrazole derivatives have been shown to inhibit Toll-like receptor (TLR) signaling, which is a key pathway in the innate immune response and inflammation.[18] The diagram above illustrates a simplified representation of this pathway and a potential point of intervention for pyrazole-based inhibitors.
Conclusion
The choice between bromine and chlorine substitution on the pyrazole scaffold is a nuanced decision that depends on the desired biological target and therapeutic application. While both halogens can enhance the biological activity of pyrazoles, their specific effects are context-dependent. This guide provides a foundational comparison based on available data, highlighting the need for further head-to-head studies to fully elucidate the structure-activity relationships of brominated and chlorinated pyrazoles. The provided experimental protocols and pathway visualizations serve as a resource for researchers to design and execute studies that will contribute to the development of novel and more effective pyrazole-based therapeutics.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectroscopic Validation of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. The precise substitution pattern on the pyrazole ring is crucial for biological activity, necessitating robust synthetic protocols and thorough characterization to ensure the correct isomer is obtained with high purity. This guide provides a comparative overview of a common synthetic route and an alternative approach, alongside a detailed framework for the spectroscopic validation of the final product.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be approached through various strategies. Here, we compare a widely used method starting from an amino-pyrazole precursor with an alternative strategy involving direct bromination.
Method 1: Sandmeyer-type Reaction from an Amino-Pyrazole Precursor
This approach involves the conversion of an amino group on the pyrazole ring to a bromide via a Sandmeyer-type reaction. This method is generally reliable and offers high regioselectivity, as the position of the bromine atom is predetermined by the location of the amino group on the starting material.
Alternative Method: Direct Bromination of Ethyl 1H-pyrazole-3-carboxylate
An alternative strategy is the direct electrophilic bromination of the ethyl 1H-pyrazole-3-carboxylate core. Pyrazoles are aromatic heterocycles that can undergo electrophilic substitution. However, the regioselectivity of this reaction can be a significant challenge. The substitution pattern is influenced by the directing effects of the existing substituents and the reaction conditions. For ethyl 1H-pyrazole-3-carboxylate, the electron-withdrawing nature of the ester group at position 3 would direct bromination to the 4-position. Common brominating agents for such reactions include N-Bromosuccinimide (NBS) or bromine in a suitable solvent.
| Feature | Method 1: Sandmeyer-type Reaction | Alternative Method: Direct Bromination |
| Starting Material | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethyl 1H-pyrazole-3-carboxylate |
| Key Reagents | Copper(II) bromide, isoamyl nitrite | N-Bromosuccinimide (NBS) or Bromine |
| Regioselectivity | High (determined by starting material) | Moderate to High (directed by ester group) |
| Potential Byproducts | Diazonium salt intermediates, organic nitrites | Over-brominated or isomeric products |
| Scalability | Generally scalable with careful control of diazotization | Can be scalable, but may require more extensive purification |
Experimental Protocols
Synthesis Protocol (Method 1)
A solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) is prepared. To this solution, isoamyl nitrite (12 mL, 86 mmol) is added slowly. The reaction mixture is then heated to 50°C and stirred overnight. After completion, the mixture is cooled to room temperature and quenched with 1N aqueous hydrochloric acid (150 mL). The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Spectroscopic Validation Protocols
To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic methods is employed.
-
¹H NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz or higher NMR spectrometer using the same sample prepared for ¹H NMR.
-
FT-IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared spectrometer. The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for the validation of this compound.
| Spectroscopic Method | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (br. s, 1H, NH), 8.10 (s, 1H, pyrazole-H), 4.33 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.36 (t, J = 7.2 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR | Expected shifts around: δ 162 (C=O), 140 (C3-pyrazole), 135 (C5-pyrazole), 95 (C4-pyrazole), 61 (OCH₂CH₃), 14 (OCH₂CH₃) |
| FT-IR (cm⁻¹) | Expected peaks around: 3100-3300 (N-H stretch), 2980 (C-H stretch), 1720 (C=O stretch), 1550 (C=N stretch), 1250 (C-O stretch), 750 (C-Br stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 219.0 [M]+, 221.0 [M+2]+ (characteristic isotopic pattern for bromine) |
Visualizing the Workflow
The following diagrams illustrate the synthesis and validation workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the spectroscopic validation of the final product.
comparative study of different synthetic methods for ethyl 4-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate, a key building block in the development of novel pharmaceutical agents, can be approached through several distinct methodologies. This guide provides a comparative analysis of the most prominent synthetic routes, offering detailed experimental protocols and quantitative data to inform strategic decisions in medicinal chemistry and process development. The primary methods discussed include direct bromination of a pyrazole precursor, a Sandmeyer-type reaction from an amino-pyrazole, and a cyclocondensation approach followed by bromination.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired yield and purity, scalability, and safety considerations. The following table summarizes the key quantitative data for the different approaches.
| Synthetic Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Method 1: Direct Bromination | Ethyl 1H-pyrazole-3-carboxylate | Bromine, Tetrabutylammonium bromide, Potassium hydroxide | Water | 4 hours | 100 | Not explicitly reported for the ethyl ester, but the corresponding carboxylic acid was obtained in good yield. |
| Method 2: Sandmeyer-type Reaction | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Copper(II) bromide, Isoamyl nitrite | Acetonitrile | Overnight | 50 | ~100[1] |
| Method 3: Cyclocondensation and Bromination | Diethyl oxalate, a suitable ketone | Hydrazine hydrate, N-bromosuccinimide (NBS) | Ethanol, Water | Multi-step | Varies | Good yields reported for analogous systems. |
Detailed Experimental Protocols
Method 1: Direct Bromination of 1H-pyrazole-3-carboxylic acid and Subsequent Esterification
This two-step method involves the initial bromination of the pyrazole ring followed by esterification to yield the final product.
Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid [2]
-
To a 100 mL reaction vessel, add 10 mL of water, 1H-pyrazole-3-carboxylic acid, liquid bromine, and tetrabutylammonium bromide.
-
Stir the mixture magnetically and heat to 100°C under reflux.
-
After reflux begins, add potassium hydroxide solution dropwise from the top of the condenser.
-
Continue the reaction for 4 hours.
-
After completion, cool the reaction mixture and perform a suitable work-up to isolate the 4-bromo-1H-pyrazole-3-carboxylic acid.
Step 2: Esterification
-
Dissolve the obtained 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize the acid catalyst, and extract the ethyl ester with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
Method 2: Sandmeyer-type Reaction
This method, while described for the synthesis of the isomeric ethyl 3-bromo-1H-pyrazole-4-carboxylate, provides a well-established protocol for the introduction of a bromine atom onto the pyrazole ring from an amino precursor.[1]
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) at 0°C, slowly add isoamyl nitrite (12 mL, 86 mmol).
-
Heat the reaction mixture to 50°C and stir overnight.
-
Upon completion, cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid (150 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary.
Visualizing the Synthetic Workflows
To further elucidate the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
Caption: Workflow for Method 1: Direct Bromination.
Caption: Workflow for Method 2: Sandmeyer-type Reaction.
Caption: Workflow for Method 3: Cyclocondensation.
Conclusion
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. The direct bromination of 1H-pyrazole-3-carboxylic acid followed by esterification appears to be a straightforward and promising approach. The Sandmeyer-type reaction, while demonstrated on an isomer, offers a high-yielding alternative if the corresponding amino-pyrazole is readily available. Finally, a cyclocondensation strategy provides a flexible entry point to the pyrazole core, which can then be functionalized. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development program.
References
Navigating Regioselectivity: A Comparative Guide to the Functionalization of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
For researchers, scientists, and drug development professionals, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Ethyl 4-bromo-1H-pyrazole-3-carboxylate, a versatile building block, presents a common yet critical challenge: controlling the regioselectivity of reactions at its two nitrogen atoms and its bromine-substituted carbon. This guide provides a comparative analysis of N-alkylation, N-arylation, and Suzuki coupling reactions involving this substrate, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The pyrazole core is a privileged scaffold in a multitude of marketed drugs and clinical candidates. The ability to selectively introduce substituents at specific positions on the pyrazole ring is paramount for fine-tuning the pharmacological properties of these molecules. This guide focuses on this compound, a readily available starting material, and explores the factors governing the regiochemical outcome of its key transformations.
N-Alkylation: A Battle for the Nitrogen Lone Pairs
The N-alkylation of unsymmetrical pyrazoles such as this compound can lead to a mixture of two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.
The regioselectivity of N-alkylation is primarily governed by a combination of steric and electronic factors. The N1 position is generally considered to be the thermodynamic product, while the N2 position is often the kinetic product. The presence of the ethyl carboxylate group at the 3-position introduces steric hindrance, which can influence the approach of the alkylating agent.
A study on the closely related 3(5)-aryl-4-bromo-1H-pyrazole-5(3)-carboxylates provides valuable insights. In this analogous system, the choice of solvent and base was found to be critical in directing the alkylation to either the N1 or N2 position.
Table 1: Regioselectivity of N-Alkylation of a 3(5)-Aryl-4-bromo-1H-pyrazole-5(3)-carboxylate Derivative
| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Major N1 | Not specified |
| Benzyl Bromide | NaH | THF | Major N1 | Not specified |
| Methyl Iodide | Cs₂CO₃ | DMF | Major N2 | Not specified |
Note: Data is based on a closely related analog and serves as a predictive model for this compound. Specific ratios and yields for the title compound require experimental verification.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere, add the base (1.1-1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.0-1.2 equiv.) dropwise.
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to separate the regioisomers.
Characterization of Regioisomers: The N1 and N2 isomers can be distinguished using NMR spectroscopy, particularly through 2D experiments like HMBC and NOESY, which can reveal through-bond and through-space correlations between the N-alkyl protons and the pyrazole ring protons and carbons.
dot
Safety Operating Guide
Proper Disposal of Ethyl 4-Bromo-1H-Pyrazole-3-Carboxylate: A Guide for Laboratory Professionals
For immediate reference, the primary disposal route for ethyl 4-bromo-1H-pyrazole-3-carboxylate and its contaminated containers is through an approved waste disposal plant. This guide provides detailed procedures to ensure the safe and compliant handling of this compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and preventing environmental contamination.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for integrity before use.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Handle the waste material in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
II. Step-by-Step Disposal Protocol
-
Waste Collection:
-
Carefully sweep up any solid this compound waste. Avoid actions that could generate dust.
-
For liquid waste solutions containing this compound, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Place all waste material into a suitable, clearly labeled, and sealable container.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste.
-
Ensure containers are kept tightly closed to prevent leaks or spills.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.
-
Dispose of these contaminated items in the same manner as the chemical waste itself.[1]
-
-
Professional Disposal:
III. Logical Flow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound.
IV. Environmental and Safety Precautions
-
Environmental Protection: It is imperative to prevent this chemical from entering drains or waterways.[1][2] In case of an accidental spill, contain the material and follow the collection procedures outlined above.
-
In case of exposure:
References
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 500011-91-6 [sigmaaldrich.com]
- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Ethyl 4-Bromo-1H-Pyrazole-3-Carboxylate
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of ethyl 4-bromo-1H-pyrazole-3-carboxylate. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1][2] The required PPE is detailed below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact. For prolonged handling, consult the glove manufacturer's resistance guide.[1][4] | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[1] | Protects skin and personal clothing from contamination. Must be fully buttoned.[1] |
| Full-Length Pants | --- | Covers the lower body to prevent skin exposure.[1] | |
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[4] |
II. Operational Plan: Safe Handling from Receipt to Use
Safe handling practices are critical to minimize exposure and prevent contamination. All operations involving this compound, from initial receipt to experimental use, must be conducted with precision and care.
A. Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be performed in a certified chemical fume hood.[1] This is crucial for controlling airborne particulates and vapors.
B. Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The work surface within the fume hood should be covered with absorbent, disposable bench paper.[1]
-
Weighing and Transfer: To prevent the generation of dust, use anti-static weigh paper or a tared container for weighing the solid compound.[1] A spatula should be used for all transfers.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[5]
Caption: A workflow diagram illustrating the safe handling of the chemical.
III. Disposal Plan: Managing Chemical Waste Responsibly
Chemical waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
A. Waste Segregation and Collection:
-
Solid Waste: All unused solid compounds, contaminated weigh paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[1][4]
Important: Do not dispose of this chemical down the drain or in regular trash.[1] All chemical waste must be managed by a licensed professional waste disposal service.[4]
Caption: A logical diagram for the proper disposal of chemical waste.
IV. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid / Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, call a physician.[5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Sweep up and place in a suitable, closed container for disposal. Avoid generating dust.[4] |
For all exposures, show the safety data sheet to the attending physician.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
